Product packaging for Albaconazole-d3(Cat. No.:)

Albaconazole-d3

Cat. No.: B564738
M. Wt: 434.8 g/mol
InChI Key: UHIXWHUVLCAJQL-JHSKFNMLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Albaconazole-d3, also known as this compound, is a useful research compound. Its molecular formula is C20H16ClF2N5O2 and its molecular weight is 434.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16ClF2N5O2 B564738 Albaconazole-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIXWHUVLCAJQL-JHSKFNMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Albaconazole-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Albaconazole-d3, a deuterated analog of the broad-spectrum antifungal agent Albaconazole. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical applications.

Introduction to Albaconazole and the Role of Deuteration

Albaconazole is a potent triazole antifungal agent investigated for its broad-spectrum activity against various fungal pathogens.[1][2][3] In the realm of drug development and clinical research, accurate quantification of drug concentrations in biological matrices is paramount. This is where isotopically labeled compounds, such as this compound, play a crucial role.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, results in a molecule with a higher mass but nearly identical chemical properties to the parent compound. This mass difference is readily detectable by mass spectrometry, making deuterated analogs like this compound ideal internal standards for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Their use helps to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Albaconazole, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group. This specific labeling is confirmed by its IUPAC name: 7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one.[4]

Chemical Structure of Albaconazole:

Chemical Structure of this compound:

The key physicochemical properties of Albaconazole and its deuterated analog are summarized in the table below for easy comparison.

PropertyAlbaconazoleThis compound
Molecular Formula C₂₀H₁₆ClF₂N₅O₂C₂₀H₁₃D₃ClF₂N₅O₂
Molecular Weight 431.83 g/mol 434.84 g/mol
Exact Mass 431.0957 g/mol 434.1149 g/mol [4]
Purity (HPLC) Not specified in provided results99.75% (at 240 nm)
Isotopic Purity Not Applicable98.8% (d₃ = 96.60%)
CAS Number 187949-02-61217825-34-7

Application in Bioanalytical Methods

This compound is primarily utilized as an internal standard in LC-MS/MS assays for the quantification of Albaconazole in biological samples such as plasma and serum. The following section outlines a representative experimental protocol for such an application.

Experimental Protocol: Quantification of Albaconazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a composite representation based on established bioanalytical methods for triazole antifungal drugs.

3.1.1. Materials and Reagents

  • Albaconazole reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

3.1.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. Liquid Chromatography Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.1.4. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Albaconazole: m/z 432.1 → 363.1 (Quantifier), m/z 432.1 → 125.1 (Qualifier)

    • This compound: m/z 435.1 → 366.1 (Quantifier)

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Collision Energy: Optimized for each transition.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Acq Data Acquisition (MRM Mode) LC_MS->Data_Acq Integration Peak Integration Data_Acq->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Quantification Ratio->Calibration Result Final Concentration Report Calibration->Result

References

Synthesis and Characterization of Albaconazole-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Albaconazole-d3, an isotopically labeled version of the broad-spectrum antifungal agent Albaconazole. This document details a plausible synthetic pathway, experimental protocols, and characterization data, intended to support research and development in antifungal drug discovery and metabolism studies.

Introduction

Albaconazole is a potent triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] The disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1] Deuterium-labeled analogues of pharmaceutical compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry.

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for unlabeled Albaconazole.[3][4] A key strategy involves the preparation of a deuterated chiral side-chain, which is then coupled with the 7-chloroquinazolin-4(3H)-one moiety. The following proposed synthesis utilizes a deuterated starting material to introduce the d3-methyl group.

Proposed Synthetic Pathway

A plausible synthetic route commences with a deuterated chiral precursor, such as (R)-lactic acid-d3. This is then elaborated into a key chiral epoxy alcohol intermediate, which is subsequently coupled with 7-chloroquinazolin-4(3H)-one.

Synthesis_Workflow cluster_side_chain Side-Chain Synthesis cluster_coupling Final Coupling cluster_purification Purification A (R)-Lactic Acid-d3 B Chiral Oxazolidinone-d3 A->B  Protection   C Chiral Oxirane-d3 B->C  Coupling with 2,4-difluorophenacyl bromide   D Chiral Epoxy Alcohol-d3 Intermediate C->D  Reduction & Hydrolysis   F This compound D->F  Coupling Reaction   E 7-Chloroquinazolin-4(3H)-one E->F G Crude Product F->G  Work-up   H Purified this compound G->H  Chromatography   Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_precursors Ergosterol Precursors Lanosterol->Ergosterol_precursors Ergosterol Ergosterol Ergosterol_precursors->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Albaconazole Albaconazole Inhibition Inhibition of Lanosterol 14α-demethylase (CYP51) Albaconazole->Inhibition Inhibition->Lanosterol:e

References

An In-depth Technical Guide to the Core Differences Between Albaconazole and Albaconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Albaconazole and its deuterated analog, Albaconazole-d3. The inclusion of deuterium in place of hydrogen at the methyl group of Albaconazole is a strategic modification intended to influence its metabolic profile. This document outlines the structural, physicochemical, and anticipated pharmacokinetic differences between these two compounds, supported by experimental context and theoretical pathways.

Introduction

Albaconazole is a broad-spectrum triazole antifungal agent that has been investigated for the treatment of various fungal infections, including onychomycosis and vulvovaginal candidiasis.[1] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] this compound is an isotopologue of Albaconazole where the three hydrogen atoms of the methyl group are replaced with deuterium. This substitution is hypothesized to alter the metabolic fate of the molecule, primarily by leveraging the kinetic isotope effect (KIE).

Chemical and Physical Properties

The core structural difference between Albaconazole and this compound lies in the isotopic composition of the methyl group. This seemingly minor change results in a slight increase in molecular weight for the deuterated compound. The fundamental physicochemical properties are expected to be very similar, with the notable exception of properties influenced by the C-D bond's greater stability compared to the C-H bond.

PropertyAlbaconazoleThis compoundReference
Molecular Formula C₂₀H₁₆ClF₂N₅O₂C₂₀H₁₃D₃ClF₂N₅O₂[3][4]
Molecular Weight 431.82 g/mol 434.84 g/mol [3]
Appearance Off-White to Light Pink SolidOff-White to Light Pink Solid
Solubility Soluble in Chloroform, DMSOSoluble in Chloroform, DMSO
Melting Point 117-122 °CNot explicitly available, expected to be similar to Albaconazole

The Rationale for Deuteration: The Kinetic Isotope Effect

The primary motivation for replacing hydrogen with deuterium in drug molecules is to exploit the kinetic isotope effect (KIE). The C-D bond is stronger and more stable than the C-H bond, making it more difficult to break during enzymatic reactions. For drugs where metabolism at a specific site is a major clearance pathway, deuteration at that site can slow down the rate of metabolism. This can lead to:

  • Increased half-life (t½): The drug remains in the body for a longer period.

  • Increased exposure (AUC): The overall amount of drug the body is exposed to is higher.

  • Reduced formation of metabolites: This can be beneficial if the metabolite is inactive, toxic, or rapidly cleared.

  • Potentially altered pharmacodynamic response: A longer duration of action may be achieved.

Comparative Pharmacokinetics (Predicted)

While direct comparative pharmacokinetic studies between Albaconazole and this compound are not publicly available, we can infer the likely differences based on the known metabolism of Albaconazole and the principles of the KIE. The primary metabolite of Albaconazole is 6-hydroxyalbaconazole. Although the specific enzymes are not definitively identified in the provided search results, azole antifungals are typically metabolized by cytochrome P450 (CYP) enzymes, such as the CYP3A and CYP2C families.

ParameterAlbaconazole (Reported)This compound (Predicted)Rationale for Prediction
Half-life (t½) ~70-80 hours in humansLonger than AlbaconazoleDeuteration of the methyl group is expected to slow metabolism, a key clearance pathway, thus prolonging its presence in circulation.
Metabolism Metabolized to 6-hydroxyalbaconazoleReduced rate of metabolism to the corresponding deuterated metaboliteThe stronger C-D bonds will slow the enzymatic hydroxylation of the methyl group.
Systemic Exposure (AUC) Dose-dependentHigher than Albaconazole at an equivalent doseSlower metabolism will lead to a decreased clearance rate and consequently higher overall exposure.
Peak Plasma Concentration (Cmax) Dose-dependentPotentially similar to or slightly higher than AlbaconazoleAbsorption is unlikely to be affected; however, reduced first-pass metabolism could lead to a higher Cmax.

Signaling and Metabolic Pathways

The mechanism of action for both Albaconazole and this compound is the inhibition of fungal lanosterol 14α-demethylase. This is not expected to be altered by deuteration. The key difference lies in the metabolic pathway.

cluster_0 Ergosterol Biosynthesis Pathway (Fungus) Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Multiple Steps Albaconazole Albaconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Albaconazole->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Antifungal mechanism of action of Albaconazole.

The metabolic pathway of Albaconazole in humans is predicted to be altered for this compound due to the kinetic isotope effect.

cluster_1 Comparative Metabolism cluster_2 Kinetic Isotope Effect A Albaconazole (C-H₃) Metabolite 6-hydroxyalbaconazole A->Metabolite Metabolism (k_H) (e.g., CYP enzymes) Ad3 This compound (C-D₃) Metabolite_d3 6-hydroxythis compound Ad3->Metabolite_d3 Metabolism (k_D) (e.g., CYP enzymes) KIE k_H > k_D

Caption: Predicted metabolic pathways of Albaconazole vs. This compound.

Experimental Protocols

While specific protocols for a direct comparison of Albaconazole and this compound are not available, the following methodologies are standard for such investigations.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of Albaconazole and this compound in a controlled in vitro system.

Methodology:

  • Incubation: Incubate a known concentration (e.g., 1 µM) of Albaconazole or this compound with human liver microsomes (or other metabolic systems like S9 fraction or hepatocytes) and an NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (a structurally similar but chromatographically distinct molecule).

  • Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of Albaconazole and this compound in vivo.

Methodology:

  • Dosing: Administer a single dose of Albaconazole or this compound (e.g., via oral gavage or intravenous injection) to a cohort of laboratory animals (e.g., rats or mice).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Sample Analysis: Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Bioanalytical Method using LC-MS/MS

Objective: To accurately quantify Albaconazole and this compound in biological matrices.

Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed and validated.

  • Chromatography: Reverse-phase HPLC with a suitable column to separate the analytes from endogenous matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. Specific precursor-to-product ion transitions for Albaconazole, this compound, and an internal standard would be monitored for quantification.

cluster_3 Experimental Workflow start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (with Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing and Pharmacokinetic Analysis lcms_analysis->data_processing

Caption: A typical bioanalytical workflow for pharmacokinetic studies.

Conclusion

The strategic deuteration of Albaconazole to form this compound is a well-established approach in medicinal chemistry aimed at improving the drug's pharmacokinetic properties. By slowing the rate of metabolism through the kinetic isotope effect, this compound is anticipated to exhibit a longer half-life and greater systemic exposure compared to its non-deuterated counterpart. While direct comparative data is not yet available in the public domain, the principles outlined in this guide provide a strong theoretical framework for understanding the key differences between these two compounds. Further in vitro and in vivo studies are necessary to empirically confirm these predicted advantages and to fully characterize the therapeutic potential of this compound.

References

Labeled Albaconazole Analogues: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaconazole is a potent, broad-spectrum triazole antifungal agent.[1][2] To facilitate further research into its mechanism of action, target engagement, and pharmacokinetic properties, the use of labeled albaconazole analogues is indispensable. This technical guide provides an in-depth overview of potential strategies for the synthesis and application of radiolabeled, fluorescently labeled, biotinylated, and deuterium-labeled albaconazole analogues. While specific experimental data for these labeled analogues are not extensively available in published literature, this document outlines established methodologies that can be applied to albaconazole, offering a roadmap for researchers in the field. The guide includes hypothetical experimental protocols, data presentation tables, and workflow diagrams to support the design and execution of studies utilizing these critical research tools.

Introduction to Labeled Albaconazole Analogues

The development of labeled analogues of therapeutic agents is a cornerstone of modern drug discovery and development. These tools are essential for a variety of in vitro and in vivo studies, providing insights that are often unattainable with unlabeled compounds. For albaconazole, a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51), labeled analogues can be employed to:[3]

  • Quantify target binding and affinity: Radiolabeled analogues are the gold standard for receptor binding assays.[4][5]

  • Visualize cellular and subcellular distribution: Fluorescent analogues enable real-time imaging of drug localization within fungal cells.

  • Identify binding partners and off-targets: Biotinylated analogues can be used for affinity purification of interacting proteins.

  • Investigate metabolic pathways: Isotope-labeled analogues, such as those containing deuterium or Carbon-14, are critical for metabolism and pharmacokinetic studies.

This guide will detail the conceptual synthesis and application of these various labeled albaconazole analogues.

Synthesis of Labeled Albaconazole Analogues

The synthesis of labeled albaconazole analogues requires careful consideration of the label's position to ensure that the biological activity of the parent molecule is retained. The core structure of albaconazole offers several potential sites for modification.

Radiolabeled Albaconazole Analogues

2.1.1. Tritium ([³H])-Labeled Albaconazole

Tritium labeling is a widely used strategy for preparing radioligands for binding assays due to its high specific activity. A common method for introducing tritium is through the reduction of a suitable precursor with tritium gas.

  • Hypothetical Synthesis Workflow:

    • Synthesize an albaconazole precursor containing a halogen (e.g., bromine or iodine) at a position that does not interfere with its binding to CYP51.

    • Perform catalytic dehalogenation using tritium gas (³H₂) in the presence of a palladium catalyst.

    • Purify the resulting [³H]-albaconazole using high-performance liquid chromatography (HPLC).

2.1.2. Carbon-14 ([¹⁴C])-Labeled Albaconazole

Carbon-14 labeling is invaluable for in vivo metabolism and pharmacokinetic studies due to the long half-life of ¹⁴C. The synthesis of [¹⁴C]-albaconazole would likely involve the introduction of a ¹⁴C-labeled precursor early in the synthetic route. One of the synthesis pathways for albaconazole involves the opening of an oxirane ring with 1,2,4-triazole. A [¹⁴C]-labeled 1,2,4-triazole could be a potential precursor.

Fluorescently Labeled Albaconazole Analogues

Fluorescent probes are powerful tools for visualizing the distribution of antifungal agents in living cells. A fluorescent dye can be conjugated to albaconazole, typically via a linker, at a position distal to the pharmacophore to minimize interference with its biological activity.

  • Hypothetical Synthesis Workflow:

    • Synthesize a derivative of albaconazole with a reactive functional group (e.g., an amine or a carboxylic acid) suitable for conjugation.

    • React the functionalized albaconazole with an activated fluorescent dye (e.g., an N-hydroxysuccinimide ester or an isothiocyanate derivative of a fluorophore like fluorescein or a cyanine dye).

    • Purify the fluorescently labeled albaconazole conjugate using chromatography.

Biotinylated Albaconazole Analogues

Biotinylated probes are used for affinity purification of target proteins and their binding partners. The high affinity of biotin for streptavidin allows for the efficient capture of biotinylated albaconazole-protein complexes.

  • Hypothetical Synthesis Workflow:

    • Synthesize an albaconazole derivative with a suitable functional group for biotinylation.

    • React the derivative with an activated biotinylation reagent (e.g., NHS-biotin) to form a stable conjugate.

    • Purify the biotinylated albaconazole using chromatographic methods.

Deuterium (²H)-Labeled Albaconazole

Deuterium labeling is used in metabolic studies to investigate the metabolic fate of a drug and can also be used to create "heavy" internal standards for quantitative mass spectrometry assays. Strategic placement of deuterium can also be used to probe kinetic isotope effects in drug metabolism.

  • Hypothetical Synthesis Workflow:

    • Introduce deuterium at specific positions in an albaconazole precursor using deuterated reagents.

    • Carry the deuterated precursor through the remaining synthetic steps to yield deuterium-labeled albaconazole.

Experimental Protocols and Applications

This section provides detailed, albeit hypothetical, protocols for the use of labeled albaconazole analogues in key research applications.

Radioligand Binding Assays with [³H]-Albaconazole

Radioligand binding assays are fundamental for determining the affinity of unlabeled compounds for the target receptor, in this case, fungal CYP51.

Objective: To determine the binding affinity (Ki) of test compounds for fungal CYP51 using [³H]-albaconazole.

Materials:

  • [³H]-Albaconazole (specific activity >20 Ci/mmol)

  • Membrane preparations from fungal cells overexpressing CYP51

  • Unlabeled albaconazole and test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, combine the fungal membrane preparation, varying concentrations of the test compound (or unlabeled albaconazole for determining non-specific binding), and a fixed concentration of [³H]-albaconazole (typically at or below its Kd).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Live-Cell Imaging with Fluorescently Labeled Albaconazole

Live-cell imaging can reveal the dynamic localization of albaconazole within fungal cells.

Objective: To visualize the subcellular distribution of fluorescently labeled albaconazole in Candida albicans.

Materials:

  • Fluorescently labeled albaconazole

  • Candida albicans cell culture

  • Culture medium (e.g., RPMI 1640)

  • Confocal microscope

Protocol:

  • Cell Preparation: Grow C. albicans to the mid-logarithmic phase.

  • Labeling: Add the fluorescently labeled albaconazole to the cell culture at a predetermined concentration and incubate for a specific time.

  • Imaging: Mount the labeled cells on a microscope slide and visualize using a confocal microscope with appropriate excitation and emission filters.

  • Analysis: Analyze the images to determine the subcellular localization of the fluorescent probe. Co-localization studies with organelle-specific dyes can be performed to identify specific compartments.

Affinity Purification of Albaconazole Binding Partners

Affinity purification using biotinylated albaconazole can help identify the primary target (CYP51) and potential off-target interacting proteins.

Objective: To isolate and identify proteins from a fungal cell lysate that bind to albaconazole.

Materials:

  • Biotinylated albaconazole

  • Fungal cell lysate

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers

  • Elution buffer (containing a high concentration of free biotin or a denaturing agent)

  • SDS-PAGE and mass spectrometry equipment

Protocol:

  • Incubation: Incubate the biotinylated albaconazole with the fungal cell lysate to allow for the formation of protein-ligand complexes.

  • Capture: Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated albaconazole and any bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry.

Data Presentation

Clear and structured presentation of quantitative data is crucial for comparison and interpretation. The following tables serve as templates for organizing experimental results.

Table 1: Competitive Binding Assay Data for [³H]-Albaconazole against Fungal CYP51

Test CompoundIC₅₀ (nM)Kᵢ (nM)Hill Slope
Unlabeled Albaconazole
Compound X
Compound Y

Table 2: In Vitro Antifungal Activity and Cellular Uptake of Labeled Albaconazole Analogues

AnalogueLabelMIC against C. albicans (µg/mL)Cellular Accumulation (Fold over background)
AlbaconazoleNone
Fluorescent Analogue 1Dye A
Fluorescent Analogue 2Dye B

Table 3: Pharmacokinetic Parameters of Deuterium-Labeled Albaconazole in a Rodent Model

CompoundRouteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)t₁/₂ (h)
AlbaconazoleOral
[²H]-AlbaconazoleOral

Mandatory Visualizations (Graphviz DOT Language)

Diagrams created using Graphviz provide a clear visual representation of complex workflows and pathways.

Synthesis of a Tritiated Albaconazole Analogue

G Alb_precursor Halogenated Albaconazole Precursor Reaction Catalytic Dehalogenation Alb_precursor->Reaction Tritium_gas Tritium Gas (³H₂) + Catalyst Tritium_gas->Reaction Crude_product Crude [³H]-Albaconazole Reaction->Crude_product HPLC HPLC Purification Crude_product->HPLC Final_product Purified [³H]-Albaconazole HPLC->Final_product

Caption: Workflow for the synthesis of [³H]-Albaconazole.

Affinity Purification Workflow

G cluster_0 Binding cluster_1 Capture & Wash cluster_2 Elution & Analysis Biotin_Alb Biotinylated Albaconazole Incubation1 Incubate Biotin_Alb->Incubation1 Lysate Fungal Cell Lysate Lysate->Incubation1 Complex Protein-Ligand Complexes Incubation1->Complex Incubation2 Capture Complex->Incubation2 Beads Streptavidin Beads Beads->Incubation2 Wash Wash Steps Incubation2->Wash Elution Elute Wash->Elution Analysis SDS-PAGE & Mass Spectrometry Elution->Analysis

Caption: Experimental workflow for affinity purification.

Albaconazole's Mechanism of Action

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Albaconazole Albaconazole Albaconazole->Inhibition

Caption: Albaconazole's inhibition of the ergosterol biosynthesis pathway.

Conclusion

Labeled albaconazole analogues are powerful and necessary tools for advancing our understanding of this important antifungal agent. While the availability of these compounds and associated data is currently limited, this technical guide provides a comprehensive framework for their synthesis and application in research. The outlined protocols and workflows, based on established methodologies, are intended to empower researchers to develop and utilize these probes to explore the intricate details of albaconazole's biology, ultimately aiding in the development of new and improved antifungal therapies.

References

In-Vitro Activity of Albaconazole Against Pathogenic Yeasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of albaconazole, a novel triazole antifungal agent, against a range of clinically relevant pathogenic yeasts. Albaconazole has demonstrated potent, broad-spectrum activity, including against isolates resistant to other azole antifungals.[1][2][3] This document synthesizes quantitative data from multiple studies, details the standardized experimental protocols used for susceptibility testing, and provides visual representations of the drug's mechanism of action and experimental workflows.

Mechanism of Action

Albaconazole, like other azole antifungals, exerts its effect by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] It specifically inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This inhibition disrupts the fungal cell membrane's integrity by depleting ergosterol and leading to the accumulation of toxic methylated sterols, which ultimately results in the inhibition of fungal growth or cell death.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Intermediate FF-MAS (14-demethyl lanosterol) Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol (Fungal Cell Membrane Component) Intermediate->Ergosterol Further Steps Albaconazole Albaconazole Inhibition Inhibition Albaconazole->Inhibition Inhibition->Lanosterol Blocks Enzyme Accumulation Accumulation of Toxic Sterols Inhibition->Accumulation Disruption Membrane Disruption & Fungistatic/Fungicidal Effect Accumulation->Disruption

Caption: Albaconazole's inhibition of the ergosterol biosynthesis pathway.

Quantitative Data: In-Vitro Susceptibility

The in-vitro potency of albaconazole is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for albaconazole against key pathogenic yeasts from various studies.

Table 1: In-Vitro Activity of Albaconazole against Candida Species
Candida SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator MICs (µg/mL)Reference
C. albicans1 (Fluconazole-Resistant)0.5--Fluconazole: >64
Candida spp. (various)Not SpecifiedActive--Generally more potent than fluconazole and itraconazole
C. albicans, C. parapsilosis, C. tropicalis, C. glabrata, C. krusei, C. guilliermondiiNot SpecifiedActive---
Table 2: In-Vitro Activity of Albaconazole against Cryptococcus Species
Cryptococcus SpeciesNo. of IsolatesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)Comparator (Fluconazole) MIC Range (µg/mL)Reference
C. neoformans12≤0.0012 - 1.25-One isolate had a fluconazole MIC of 64 µg/mL
C. gattii55-0.025.01 (Geometric Mean)

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Studies have consistently shown that albaconazole is highly potent in vitro. Against Cryptococcus neoformans, it was found to be approximately 100-fold more potent than fluconazole on a weight basis, with most isolates having MICs between 0.039 and 0.156 µg/mL. This high level of activity was observed even against isolates with elevated fluconazole MICs. Similarly, against Cryptococcus gattii, albaconazole demonstrated a very low geometric mean MIC of 0.02 µg/mL, indicating superior performance compared to fluconazole. Albaconazole also shows encouraging activity against fluconazole-resistant Candida albicans.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of albaconazole's in-vitro activity relies on standardized broth microdilution methods. These protocols are crucial for ensuring the reproducibility and comparability of data across different laboratories. The most widely accepted standards are provided by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive documents.

Broth Microdilution Method (CLSI M27 / EUCAST)

The core of in-vitro testing is the broth microdilution method, which determines the MIC in a liquid medium.

Key Steps:

  • Preparation of Antifungal Agent : A stock solution of albaconazole is prepared, typically in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then made in a standard medium, usually RPMI-1640, within a 96-well microtiter plate.

  • Inoculum Preparation : Yeast isolates are cultured on agar plates to ensure viability. A suspension is then created in sterile saline or water, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for CLSI).

  • Inoculation and Incubation : Each well of the microtiter plate containing the serially diluted albaconazole is inoculated with the standardized yeast suspension. Control wells (growth control without drug, sterility control with medium only) are included. The plates are then incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination (MIC Reading) : After incubation, the MIC is determined as the lowest concentration of albaconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well. This reading can be done visually or with a spectrophotometer.

While the CLSI and EUCAST methods are similar, minor differences exist in factors like the glucose concentration in the medium and the specific inoculum size, which can impact MIC results.

start Start prep_drug Drug Preparation Prepare Albaconazole stock solution (e.g., in DMSO) Perform 2-fold serial dilutions in RPMI-1640 medium in a 96-well plate start->prep_drug prep_inoculum Inoculum Preparation Culture yeast on agar (24-48h, 35°C) Create suspension and adjust to 0.5 McFarland standard Dilute to final concentration (e.g., 0.5-2.5 x 10³ CFU/mL) start->prep_inoculum inoculate Inoculation Inoculate each well with the standardized fungal suspension prep_drug->inoculate prep_inoculum->inoculate controls Controls Include growth (no drug) and sterility (no inoculum) controls inoculate->controls incubate Incubation Incubate plate at 35°C for 24-48 hours controls->incubate read_mic MIC Determination Visually or spectrophotometrically assess growth Determine lowest concentration with ≥50% growth inhibition compared to control incubate->read_mic end End (MIC Value) read_mic->end

Caption: Standard experimental workflow for broth microdilution testing.

Conclusion

The available in-vitro data strongly support albaconazole as a highly potent triazole antifungal agent. Its broad-spectrum activity against pathogenic yeasts, including clinically challenging species like Cryptococcus neoformans, Cryptococcus gattii, and fluconazole-resistant Candida strains, highlights its potential as a valuable therapeutic option. The standardized methodologies outlined by CLSI and EUCAST are essential for the continued evaluation of albaconazole and for generating the reliable, comparative data needed for drug development and clinical application.

References

An In-Depth Technical Guide to the Broad-Spectrum Antifungal Activity of Albaconazole

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Albaconazole (formerly UR-9825) is a second-generation, orally bioavailable triazole antifungal agent that has demonstrated potent, broad-spectrum activity against a wide range of pathogenic fungi.[1] Developed as a potential successor to first-generation azoles like fluconazole and itraconazole, albaconazole exhibits high in vitro potency against yeasts, dermatophytes, and various filamentous fungi, including species resistant to existing therapies.[2][3] Its pharmacological profile is characterized by excellent oral bioavailability and a long half-life, which allows for less frequent dosing schedules, such as once-weekly administration.[1][4] Preclinical and Phase I/II clinical trials have evaluated its efficacy in animal models of systemic mycoses and for clinical indications such as onychomycosis, tinea pedis, and vulvovaginal candidiasis. This document provides a comprehensive technical overview of albaconazole's antifungal properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Like other triazole antifungals, albaconazole's primary mechanism of action is the disruption of the fungal cell membrane's integrity. It specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway.

Ergosterol is the principal sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. By inhibiting lanosterol 14α-demethylase, albaconazole prevents the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in ergosterol production. This blockade leads to two primary antifungal effects:

  • Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity and function of the fungal cell membrane.

  • Accumulation of Toxic Sterol Precursors: The inhibition causes a buildup of methylated sterol precursors, such as lanosterol, which are toxic to the cell and further disrupt membrane function.

This disruption ultimately results in the inhibition of fungal growth and replication, exerting a fungistatic or, in some cases, fungicidal effect.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Albaconazole.

In Vitro Antifungal Spectrum

Albaconazole has demonstrated potent in vitro activity against a broad array of fungal pathogens. Its efficacy, measured by Minimum Inhibitory Concentration (MIC), is often superior to that of fluconazole and itraconazole, particularly against less susceptible species and resistant isolates.

Activity Against Pathogenic Yeasts

Albaconazole shows excellent activity against Candida species, including those with decreased susceptibility to fluconazole, such as C. glabrata and C. krusei. It is also highly potent against Cryptococcus neoformans.

Fungal SpeciesNo. of IsolatesDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Candida albicans 283Albaconazole ≤0.0002≤0.0002-
Fluconazole0.24-
Itraconazole0.030.25-
C. albicans (FLC-R) 1Albaconazole --0.5
Fluconazole-->64
Candida glabrata 283Albaconazole 0.060.12-
Fluconazole832-
Itraconazole0.51-
Candida krusei 283Albaconazole 0.0150.06-
Fluconazole3264-
Itraconazole0.250.25-
Candida parapsilosis 283Albaconazole ≤0.0002≤0.0002-
Fluconazole12-
Itraconazole0.030.06-
Candida tropicalis 283Albaconazole ≤0.00020.03-
Fluconazole0.58-
Itraconazole0.060.12-
Cryptococcus neoformans 12Albaconazole --≤0.0012 - 1.25
Fluconazole--MIC for one isolate was 64
Activity Against Filamentous Fungi (Molds)

Albaconazole is active against clinically important molds, including Aspergillus fumigatus and emerging pathogens like Scedosporium species. Notably, it retains activity against itraconazole-resistant A. fumigatus isolates.

Fungal SpeciesNo. of IsolatesDrugGeometric Mean MIC (µg/mL)Reference
Aspergillus fumigatus 190Albaconazole 0.16
Voriconazole0.17
Itraconazole1.0
Amphotericin B2.0
Activity Against Dermatophytes

The drug demonstrates high potency against a wide range of dermatophytes responsible for superficial fungal infections.

Fungal GroupNo. of StrainsDrugMIC₉₀ (µg/mL)Reference
Dermatophytes 508Albaconazole 0.25
(Epidermophyton, Microsporum, Trichophyton)Voriconazole0.25
Terbinafine0.06
Itraconazole0.5
Fluconazole32

In Vivo Efficacy

The in vitro potency of albaconazole translates to significant efficacy in various animal models of fungal disease, demonstrating its potential for treating both systemic and localized infections.

Infection ModelAnimalPathogenTreatment RegimenKey OutcomesReference
Systemic Candidiasis MiceCandida spp.Not specified87% survival at day 13 vs. 0% in control group.
Vaginal Candidiasis MiceC. albicans (FLC-R)20 mg/kg/day (oral)Significantly reduced vaginal fungal load compared to vehicle control and fluconazole (20 mg/kg).
Cryptococcal Meningitis RabbitC. neoformansNot specifiedTherapeutic activity was found to be similar to fluconazole.
Disseminated Scedosporiosis RabbitS. prolificans50 mg/kg/day (oral)100% survival vs. 0% in control; significantly reduced tissue burden in spleen, kidneys, liver, lungs, and brain.

Experimental Protocols

Standardized methodologies are crucial for evaluating the antifungal activity of novel compounds like albaconazole. Key protocols include in vitro susceptibility testing and in vivo efficacy models.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization B Immunosuppression (e.g., cyclophosphamide) A->B C Pathogen Inoculation (e.g., intravenous, intravaginal) B->C D Randomization into Groups (Treatment, Vehicle Control) C->D E Drug Administration (Oral Gavage, IV) D->E F Daily Monitoring (Clinical Score, Body Weight) E->F G Endpoint Determination F->G H Survival Analysis (Kaplan-Meier) G->H I Tissue Harvest for Fungal Burden (CFU) G->I

Caption: Generalized experimental workflow for an in vivo antifungal efficacy study.

In Vitro Susceptibility Testing: Broth Microdilution

In vitro antifungal susceptibility is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M38-A2 standard for filamentous fungi.

Protocol Outline:

  • Antifungal Agent Preparation: Albaconazole powder is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in RPMI 1640 medium to achieve the final desired concentrations.

  • Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium (e.g., Sabouraud dextrose agar). A suspension of conidia or yeast cells is prepared in sterile saline and adjusted spectrophotometrically to a standardized concentration. This suspension is further diluted in RPMI medium to the final working inoculum density.

  • Assay Procedure: In a 96-well microtiter plate, 100 µL of each antifungal dilution is added to respective wells. An equal volume (100 µL) of the standardized fungal inoculum is then added to each well.

  • Controls: Each assay includes a drug-free well for organism growth control and a media-only well for sterility control. Quality control is maintained by testing reference strains (e.g., Candida parapsilosis ATCC 22019) with known MIC values.

  • Incubation: Plates are incubated at 35°C for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction for azoles) compared to the drug-free control well. This is typically determined by visual inspection or using a spectrophotometric plate reader.

In Vivo Efficacy Models

Murine Model of Vaginal Candidiasis: This model evaluates the efficacy of antifungals against localized mucosal infections.

  • Animals: Oophorectomized or pseudoestrous female mice are used, as estrogen promotes vaginal candidiasis.

  • Infection: Mice are inoculated intravaginally with a suspension of Candida albicans.

  • Treatment: Albaconazole is administered orally via gavage at various doses (e.g., 20 mg/kg) once or twice daily for a set duration (e.g., five consecutive days).

  • Endpoint: Efficacy is measured by quantifying the fungal burden in the vagina. Vaginal lavage is performed, and colony-forming units (CFU) are counted by plating serial dilutions. A significant reduction in CFU compared to the vehicle-treated control group indicates drug efficacy.

Rabbit Model of Cryptococcal Meningitis: This model is used to assess drug efficacy against central nervous system infections.

  • Animals: New Zealand White rabbits are typically used. Immunosuppression (e.g., with corticosteroids) is induced to establish a robust infection.

  • Infection: A standardized inoculum of Cryptococcus neoformans is injected directly into the cisterna magna.

  • Treatment: Drug therapy (albaconazole or a comparator like fluconazole) is initiated post-infection.

  • Endpoint: The primary outcome is the reduction of fungal burden in the cerebrospinal fluid (CSF) and brain tissue, measured in CFU/mL or CFU/gram of tissue, respectively.

Rabbit Model of Disseminated Scedosporiosis: This model assesses efficacy against a systemic infection caused by an often drug-resistant mold.

  • Animals: Immunocompetent rabbits are used to model infections that can also occur in non-neutropenic hosts.

  • Infection: Infection is established by intravenous injection of Scedosporium prolificans conidia.

  • Treatment: Oral albaconazole is administered daily for a period such as 10 days, starting 24 hours post-challenge.

  • Endpoints: Efficacy is evaluated based on survival rates over the course of the experiment and the residual fungal burden (CFU/gram) in target organs (spleen, kidneys, liver, lungs, brain) at the end of the study.

Fungal Stress Response and Resistance

While albaconazole is potent, the potential for resistance development is a key consideration for any antifungal. Fungi can adapt to the stress induced by azoles through several mechanisms, which are often regulated by complex signaling pathways. Key pathways involved in stress adaptation and drug tolerance include the Protein Kinase C (PKC) cell wall integrity pathway, the calcineurin pathway, and the molecular chaperone Hsp90. These pathways can regulate cell wall remodeling, the upregulation of drug efflux pumps, and other adaptive responses that allow the fungus to survive in the presence of the drug.

Fungal_Stress_Response cluster_pathways Cellular Signaling Hub cluster_responses Adaptive Responses Stress Azole-Induced Membrane Stress PKC PKC Cell Wall Integrity Pathway Stress->PKC Calcineurin Calcineurin Pathway Stress->Calcineurin Hsp90 Hsp90 Chaperone Stress->Hsp90 CWR Cell Wall Remodeling (Chitin Synthesis ↑) PKC->CWR Efflux Efflux Pump Upregulation Calcineurin->Efflux Adapt Stress Adaptation Calcineurin->Adapt Hsp90->PKC stabilizes Hsp90->Calcineurin stabilizes Outcome Drug Tolerance / Resistance CWR->Outcome Efflux->Outcome Adapt->Outcome

Caption: Key signaling pathways involved in fungal response to azole-induced stress.

Conclusion

Albaconazole is a potent, second-generation triazole with a broad spectrum of antifungal activity. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is highly effective against a wide range of yeasts, molds, and dermatophytes. Extensive in vitro data, summarized herein, establish its superiority over older azoles against many clinically relevant species, including some drug-resistant strains. This in vitro potency is substantiated by robust efficacy in diverse and challenging animal models of both systemic and localized fungal infections. The detailed experimental protocols provide a framework for the continued evaluation of albaconazole and other novel antifungal candidates. Collectively, the data underscore albaconazole's potential as a valuable therapeutic option for the treatment of a variety of fungal diseases.

References

The Absence of Evidence: A Technical Review on the Purported Neuroprotectant Properties of Albaconazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of research into the neuroprotectant properties of albaconazole. This antifungal agent, while extensively studied for its efficacy against a broad spectrum of fungal pathogens, has not been the subject of investigation for potential therapeutic effects in neurodegenerative diseases. This whitepaper will detail the known pharmacology of albaconazole and highlight the current void in research regarding its neurological impact, a critical consideration for researchers, scientists, and drug development professionals.

Albaconazole is a third-generation triazole antifungal agent known for its potent inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This mechanism of action disrupts fungal cell membrane integrity, leading to fungistatic or fungicidal activity.[1][2] Clinical and preclinical studies have demonstrated its effectiveness against a variety of fungal infections, including those caused by Candida species, Aspergillus species, and dermatophytes.[1]

Despite a clear understanding of its antifungal mechanism, a thorough search of scientific databases and clinical trial registries for terms such as "albaconazole neuroprotection," "albaconazole neurodegenerative," and "albaconazole CNS effects" yielded no peer-reviewed articles or registered trials investigating its potential as a neuroprotectant. The available literature exclusively focuses on its antifungal characteristics, pharmacokinetics, and safety profile in the context of treating fungal diseases.

Current State of Knowledge: Antifungal Focus

Pharmacokinetic studies of albaconazole have shown that it achieves systemic distribution after oral administration. One study in a rabbit model of cryptococcal meningitis indicated that albaconazole penetrates the cerebrospinal fluid (CSF), with CSF concentrations reaching approximately 15% of those in the serum. While this demonstrates that the drug can cross the blood-brain barrier to some extent, the research was conducted strictly within the context of treating central nervous system fungal infections, and no assessment of neuroprotective or neurotoxic effects was reported.

The Unexplored Avenue of Neuroprotection

The exploration of existing drugs for new therapeutic indications, or drug repurposing, is a valuable strategy in pharmaceutical development. In the field of neurodegenerative diseases, researchers are actively investigating a wide range of compounds for potential neuroprotective effects. However, based on the available evidence, albaconazole has not been identified as a candidate for such repurposing efforts.

There are no published studies detailing any investigation into albaconazole's effect on key neurodegenerative pathways, such as:

  • Oxidative Stress: A common mechanism in neurodegenerative diseases.

  • Neuroinflammation: The role of microglial and astrocyte activation in disease progression.

  • Apoptosis: Programmed cell death of neurons.

  • Protein Aggregation: The formation of pathological protein deposits, such as amyloid-beta and tau.

  • Mitochondrial Dysfunction: The impairment of cellular energy production.

Due to the complete lack of research in this area, it is not possible to provide quantitative data, experimental protocols, or signaling pathway diagrams related to the neuroprotectant properties of albaconazole. The creation of such materials would be speculative and without a scientific basis.

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to recognize that the neuroprotectant properties of albaconazole remain an entirely unexplored field. While its ability to penetrate the central nervous system to treat fungal infections is documented, there is no scientific evidence to suggest any therapeutic potential for neurodegenerative disorders. Future research could potentially explore this avenue; however, at present, any consideration of albaconazole for neuroprotection would be purely hypothetical. The scientific community's understanding of albaconazole is currently confined to its role as an antifungal agent.

References

Methodological & Application

Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of Albaconazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive and selective quantification of Albaconazole in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Albaconazole is a broad-spectrum triazole antifungal agent currently under investigation for various fungal infections.[1][2] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and supporting drug development programs. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in a clear, tabular format.

Introduction

Albaconazole is a potent inhibitor of fungal cytochrome P450 51A1 (CYP51A1), a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane.[3][4] Its efficacy against a wide range of fungal pathogens necessitates a reliable analytical method to measure its concentration in biological samples. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical assays.[5] This application note describes a validated LC-MS/MS method for the determination of Albaconazole, adaptable for routine analysis in a research or clinical laboratory setting.

Physicochemical Properties of Albaconazole

PropertyValueReference
Molecular FormulaC₂₀H₁₆ClF₂N₅O₂
Molar Mass431.83 g/mol
IUPAC Name7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of Albaconazole from plasma or serum samples.

Materials:

  • Human plasma/serum samples

  • Albaconazole reference standard

  • Albaconazole-d5 (or other suitable deuterated analog) as internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Albaconazole-d5 in methanol).

  • Add 300 µL of cold acetonitrile/methanol (1:1, v/v) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (Acetonitrile and 10 mM ammonium bicarbonate, 90:10 v/v).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

  • A UHPLC or HPLC system capable of delivering accurate gradients.

Mass Spectrometer (MS) System:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak IG-3 (100 x 4.6 mm, 3 µm) or equivalent C18 column
Mobile Phase A: 10 mM Ammonium Bicarbonate in WaterB: Acetonitrile
Gradient Isocratic: 90% B
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time 5 minutes

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4200 V
Gas Temperature 300 °C
MRM Transitions See Table below

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Albaconazole 432.0391.0Optimized for instrument
Albaconazole-d5 (IS) 437.0396.0Optimized for instrument

Note: The molecular ion for Albaconazole is observed at m/z 432.0, and the most stable fragment is at m/z 391.0. Collision energy should be optimized for the specific instrument used.

Method Validation Summary

The method was validated according to the International Council for Harmonisation (ICH) guidelines.

Quantitative Data Summary:

Validation ParameterResult
Linearity Range 1.00 - 1000 ng/mL in plasma
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.00 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow from sample preparation to data reporting.

validation_pathway MethodDevelopment Method Development Validation Method Validation MethodDevelopment->Validation Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ Precision Precision (Intra- & Inter-day) Validation->Precision Accuracy Accuracy Validation->Accuracy Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Specificity Specificity Validation->Specificity

Caption: Logical relationship of method validation experiments.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantification of Albaconazole in biological matrices. Its high sensitivity, specificity, and throughput make it suitable for a wide range of applications in drug development and clinical research. The detailed protocol and validation data presented herein should enable researchers to readily implement this method in their laboratories.

References

Application Note: Chiral Separation of Albaconazole Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Albaconazole, a potent triazole antifungal agent. The protocol outlines the use of a polysaccharide-based chiral stationary phase to achieve baseline resolution of the (+) and (-) enantiomers. This method is crucial for pharmacokinetic studies, quality control of bulk drug substance, and formulation development, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.

Introduction

Albaconazole is a broad-spectrum antifungal drug belonging to the triazole class. It contains a chiral center, and its therapeutic activity is primarily associated with one of its enantiomers. Therefore, a reliable and robust analytical method to separate and quantify the individual enantiomers is essential for drug development and regulatory purposes. This document provides a detailed protocol for the chiral separation of Albaconazole enantiomers using HPLC with UV detection.

Experimental

  • HPLC System: Agilent 1260 Infinity II with a Diode Array Detector (DAD) or equivalent[1].

  • Chiral Column: RP Chiral Art Cellulose—SZ (250 × 4.6 mm, 5 µm)[1].

  • Solvents: HPLC grade Ethanol and Diethylamine (DEA).

  • Sample Preparation: Methanol for stock solution preparation.

A summary of the optimized chromatographic conditions for the enantiomeric separation of Albaconazole is presented in Table 1.

Table 1: HPLC Chromatographic Conditions for Albaconazole Enantiomer Separation

ParameterCondition
Stationary Phase RP Chiral Art Cellulose—SZ (250 × 4.6 mm, 5 µm)[1]
Mobile Phase Ethanol : Diethylamine (100 : 0.1, v/v)[1]
Elution Mode Isocratic[1]
Flow Rate 1.0 mL/minute
Column Temperature Ambient
Injection Volume 20 µL
Detection Wavelength 240 nm
Total Run Time 20 minutes

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the (+) and (-) enantiomers of Albaconazole was achieved. The retention times and linearity data are summarized in Table 2. The method demonstrates good linearity over the tested concentration range.

Table 2: Quantitative Data for Albaconazole Enantiomers

EnantiomerRetention Time (minutes)Linearity Range (µg/mL)Regression EquationCorrelation Coefficient (R²)
(+) Albaconazole 6.95210–110Y = 13,800X – 26,0060.9975
(-) Albaconazole 9.95510–110Y = 7,970.1X + 173,1870.993

Protocol

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Albaconazole racemic standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 to 110 µg/mL by diluting the stock solution with the mobile phase.

  • Prepare sample solutions by accurately weighing the sample and dissolving it in methanol to achieve a concentration within the linearity range of the method.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1000 µg/mL in Methanol) Working Prepare Working Standards (10-110 µg/mL) Stock->Working Filter Filter Samples & Standards (0.45 µm) Working->Filter Sample Prepare Sample Solution (in Methanol) Sample->Filter Equilibrate Equilibrate HPLC System with Mobile Phase Filter->Equilibrate Inject Inject 20 µL of Sample/Standard Equilibrate->Inject Separate Isocratic Separation (20 min) Inject->Separate Detect Detect at 240 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Enantiomers using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of Albaconazole enantiomers.

Before sample analysis, perform a system suitability test by injecting a standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas is less than 2.0%.

Conclusion

The described HPLC method provides a reliable and robust approach for the enantioselective separation and quantification of Albaconazole enantiomers. The method is specific, linear, and suitable for routine analysis in a quality control environment.

References

Application Notes and Protocols for Albaconazole-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaconazole is a potent, broad-spectrum triazole antifungal agent.[1][2] In the pursuit of enhancing its therapeutic profile, deuterium-labeled analogs, such as Albaconazole-d3, are of significant interest in pharmacokinetic (PK) studies. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can strategically modify a drug's metabolic fate. This alteration is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[2][3] Consequently, deuteration can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable dosing regimen.[4]

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound, comparing its profile to that of non-deuterated Albaconazole. While specific data for this compound is not publicly available, the following protocols are based on established methodologies for studying deuterated compounds and the known pharmacokinetic properties of Albaconazole.

Rationale for Deuteration of Albaconazole

The primary rationale for developing this compound is to improve its pharmacokinetic properties by reducing its rate of metabolic clearance. Albaconazole is known to be metabolized, with one of its primary metabolites being 6-hydroxyalbaconazole. By selectively replacing hydrogen atoms with deuterium at or near the sites of metabolism, the rate of this hydroxylation and other metabolic transformations can be slowed. This can potentially lead to:

  • Increased Half-Life (t½): A slower metabolic rate would result in the drug remaining in the system for a longer period.

  • Higher Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): Reduced clearance can lead to greater overall drug exposure.

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

  • Improved Safety Profile: By altering metabolic pathways, the formation of potentially undesirable metabolites could be minimized.

Data Presentation: Comparative Pharmacokinetics of Albaconazole and this compound (Hypothetical Data)

The following table summarizes key pharmacokinetic parameters that would be measured in a comparative study between Albaconazole and a hypothetical this compound. The values for Albaconazole are based on published clinical trial data, while the values for this compound are illustrative of potential improvements due to deuteration.

Pharmacokinetic ParameterAlbaconazole (Reported Data)This compound (Hypothetical)
Tmax (hours) 2.5 - 22.5~ 3.0 - 24.0
Cmax (ng/mL) 11,993.3 ± 2,413.85 (after 5 days, 400 mg every 8h)Potentially higher
AUC (ng·h/mL) Proportional to dose frequencyPotentially higher
t½ (hours) Approximately 80 hoursPotentially longer
Metabolite Formation (e.g., 6-hydroxyalbaconazole) PresentPotentially reduced

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Albaconazole and this compound in human liver microsomes.

Materials:

  • Albaconazole and this compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching

  • LC-MS/MS system

Protocol:

  • Prepare stock solutions of Albaconazole and this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (Albaconazole or this compound).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) for each compound.

In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Rats)

Objective: To determine and compare the in vivo pharmacokinetic profiles of Albaconazole and this compound following oral administration in rats.

Materials:

  • Albaconazole and this compound formulations for oral gavage

  • Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Fast the rats overnight prior to dosing.

  • Administer a single oral dose of either Albaconazole or this compound to separate groups of rats.

  • Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) into EDTA-containing tubes.

  • Process the blood samples to separate the plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the plasma concentrations of Albaconazole, this compound, and their primary metabolites using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each compound using appropriate software.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetic Study cluster_data Data Comparison invitro_start Prepare HLM and Test Compounds incubation Incubate at 37°C with NADPH invitro_start->incubation quenching Quench Reaction at Time Points incubation->quenching analysis_invitro LC-MS/MS Analysis quenching->analysis_invitro invitro_end Calculate In Vitro Half-life analysis_invitro->invitro_end compare Compare PK Profiles of Albaconazole and this compound invitro_end->compare invivo_start Oral Dosing in Rats sampling Serial Blood Sampling invivo_start->sampling processing Plasma Separation sampling->processing analysis_invivo LC-MS/MS Analysis processing->analysis_invivo invivo_end Calculate PK Parameters analysis_invivo->invivo_end invivo_end->compare

Caption: Experimental workflow for comparative pharmacokinetic studies.

logical_relationship cluster_cause Mechanism cluster_effect Potential Outcomes cluster_goal Therapeutic Goal deuteration Deuterium Substitution at Metabolic Hotspots kie Kinetic Isotope Effect (KIE) deuteration->kie Leads to slower_metabolism Slower Rate of Metabolism kie->slower_metabolism longer_half_life Increased Half-Life (t½) slower_metabolism->longer_half_life higher_exposure Increased Exposure (AUC) slower_metabolism->higher_exposure improved_safety Improved Safety Profile slower_metabolism->improved_safety less_frequent_dosing Reduced Dosing Frequency longer_half_life->less_frequent_dosing enhanced_profile Enhanced Therapeutic Profile of Albaconazole higher_exposure->enhanced_profile less_frequent_dosing->enhanced_profile improved_safety->enhanced_profile

Caption: Rationale and anticipated outcomes of Albaconazole deuteration.

References

Application Notes and Protocols for Albaconazole-d3 in Fungal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albaconazole is a broad-spectrum, second-generation triazole antifungal agent that exhibits potent activity against a wide range of pathogenic yeasts and molds. Like other azoles, its me[1][2]chanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a critical[2][3][4] component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function. Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane structure and function, ultimately inhibiting fungal growth.

Albaconazole-d3 is a stable, non-radioactive, isotope-labeled form of Albaconazole where three hydrogen atoms have been replaced with deuterium. This modification makes it an invaluable tool in pharmaceutical research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS/MS). Due to the kinetic isotope effect, deuterated compounds can exhibit altered metabolic profiles, often leading to increased metabolic stability. However, the primary application of this compound in a research setting is as an internal standard for the accurate quantification of the parent compound, Albaconazole, in complex biological matrices. Its near-identical chemical and physical properties to Albaconazole, but distinct mass, allow it to co-elute during chromatography and be distinguished by the mass spectrometer, correcting for variations in sample preparation and instrument response.

These application notes provide detailed protocols for utilizing Albaconazole and its deuterated form, this compound, in common in vitro fungal cell culture experiments, including the determination of Minimum Inhibitory Concentration (MIC) and a methodology for assessing metabolic stability.

Mechanism of Action: Azole Antifungals

Azole antifungals, including Albaconazole, specifically target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The key enzyme inhibited is lanosterol 14α-demethylase. Disruption of this step depletes ergosterol and causes the buildup of toxic sterol intermediates, leading to fungistatic or fungicidal effects.

Figure 1. Mechanism of action of Albaconazole.

Experimental Protocols

Protocol for Antifungal Susceptibility Testing: Broth Microdilution MIC Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Albaconazole against a fungal isolate, following harmonized standards. The MIC is the lowest drug concentration that inhibits visible fungal growth.

Materials:

  • Albaconazole

  • DMSO (Dimethyl sulfoxide)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 0.85% saline

  • Sterile, flat-bottom 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Sterile distilled water, pipettes, and tubes

Procedure:

  • Preparation of 2X RPMI-MOPS Medium:

    • Dissolve 10.4 g of RPMI 1640 powder and 34.53 g of MOPS powder in ~900 mL of sterile distilled water.

    • Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH.

    • Add sterile distilled water to a final volume of 1 L.

    • Sterilize by filtration through a 0.22 µm filter. Store at 2-8°C.

  • Preparation of Albaconazole Stock Solution:

    • Accurately weigh Albaconazole powder and dissolve in DMSO to create a concentrated stock solution (e.g., 1600 µg/mL).

    • Store the stock solution in small aliquots at -20°C or lower.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Harvest mature colonies and suspend them in 5 mL of sterile 0.85% saline.

    • Vortex for 15-20 seconds to create a homogenous suspension.

    • Adjust the suspension's turbidity to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).

    • Dilute this adjusted suspension 1:1000 in the prepared RPMI-MOPS medium to achieve a final working inoculum concentration of 1-5 x 10³ CFU/mL.

  • Plate Preparation and Drug Dilution:

    • Perform serial twofold dilutions of the Albaconazole stock solution in RPMI-MOPS medium in a separate plate or tubes to create working solutions that are twice the desired final concentrations (e.g., from 32 µg/mL down to 0.0625 µg/mL).

    • In a sterile 96-well plate, add 100 µL of each 2X drug dilution to the appropriate wells.

    • Add 100 µL of drug-free RPMI-MOPS medium to the growth control wells.

    • Add 200 µL of uninoculated, drug-free medium to the sterility control wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells. This brings the final volume in each test well to 200 µL and dilutes the drug concentrations to their final 1X values.

    • Incubate the plate at 35°C for 24-48 hours in a humidified chamber.

  • Reading and Interpreting the MIC:

    • Visual Reading: The MIC is the lowest concentration of Albaconazole that causes a prominent decrease in turbidity (typically ≥50% reduction in growth) compared to the drug-free growth control well.

    • Spectrophotometric Reading: Measure the optical density (OD) at 530 nm using a microplate reader. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC₅₀ is the concentration that shows ≥50% growth inhibition.

Protocol for In Vitro Metabolic Stability Assay using Fungal Culture and LC-MS/MS

This protocol describes a method to assess the metabolic stability of Albaconazole in a fungal culture. This compound is used as an internal standard during the analytical phase to ensure accurate quantification.

Materials:

  • Albaconazole and this compound

  • Actively growing fungal culture (e.g., Aspergillus fumigatus or Candida albicans in a suitable broth)

  • Cold acetonitrile with 0.1% formic acid (Quenching solution)

  • Validated LC-MS/MS system

  • Centrifuge, vortex mixer, and appropriate vials

Procedure:

  • Incubation:

    • Prepare a fungal culture at a defined cell density in a suitable liquid medium.

    • Add Albaconazole to the culture to a final concentration relevant to its MIC (e.g., 1 µM).

    • Incubate the culture under appropriate growth conditions (e.g., 35°C with shaking).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) of the culture mixture.

  • Quenching and Sample Preparation:

    • Immediately add the culture aliquot to a tube containing a larger volume of cold quenching solution (e.g., 400 µL of acetonitrile). This stops all enzymatic activity and precipitates proteins.

    • Spike the quenched sample with a known concentration of this compound internal standard (e.g., 10 µL of a 10 µM stock). The internal standard is added after quenching to avoid its metabolism by the culture.

    • Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining Albaconazole at each time point by comparing its peak area to that of the this compound internal standard.

    • The percentage of Albaconazole remaining at each time point is calculated relative to the amount present at time zero.

Workflow_Metabolic_Stability cluster_incubation 1. Incubation cluster_sampling 2. Sampling & Quenching cluster_processing 3. Sample Processing & Analysis cluster_result 4. Data Output A Prepare Fungal Culture B Add Albaconazole (Test Compound) A->B C Withdraw Aliquots at Time Points (0, 30, 60 min...) B->C D Quench with Cold Acetonitrile to Stop Metabolism C->D E Spike with this compound (Internal Standard) D->E F Vortex & Centrifuge to Pellet Debris E->F G Transfer Supernatant to Autosampler Vials F->G H LC-MS/MS Analysis G->H I Quantify Albaconazole vs. This compound Standard H->I J Calculate % Parent Compound Remaining I->J

Figure 2. Workflow for a metabolic stability assay.

Data Presentation

Quantitative data from the experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of Albaconazole against Pathogenic Fungi

Fungal IsolateStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900280.0150.03
Candida glabrataFLC-R 1230.250.5
Aspergillus fumigatusAF2930.1250.25
Cryptococcus neoformansH990.060.125
Data are hypothetical and for illustrative purposes only. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of fungal growth, respectively.

Table 2: In Vitro Metabolic Stability of Albaconazole in Fungal Culture

Time Point (minutes)Mean Albaconazole Concentration (ng/mL)Standard Deviation% Parent Compound Remaining
0101.24.5100.0%
3085.73.984.7%
6068.33.167.5%
12045.12.844.6%
24019.81.919.6%
Data are hypothetical and for illustrative purposes only. The percentage remaining is calculated relative to the concentration at Time 0.

References

Application Notes and Protocols for Albaconazole-d3 in In-Vivo Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Albaconazole and its deuterated analog, Albaconazole-d3, in preclinical in-vivo animal model studies. The protocols detailed herein cover the mechanism of action, formulation, administration, and methods for assessing pharmacokinetic profiles and therapeutic efficacy.

Introduction to Albaconazole

Albaconazole is a broad-spectrum, orally bioavailable triazole antifungal agent.[1][2][3] It has demonstrated significant in-vitro and in-vivo activity against a wide range of pathogenic fungi, including yeasts and filamentous fungi.[1][2] Albaconazole has shown efficacy in animal models of systemic candidiasis, aspergillosis, cryptococcosis, and scedosporiosis.

Mechanism of Action

Like other triazole antifungals, Albaconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of toxic 14-α-methylated sterols. This disruption of membrane integrity ultimately inhibits fungal growth and replication.

cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51/Erg11p) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Albaconazole Albaconazole Albaconazole->Lanosterol_14a_demethylase Inhibition

Caption: Mechanism of action of Albaconazole in inhibiting fungal ergosterol biosynthesis.

Quantitative Data Summary

The following tables summarize the available quantitative data for Albaconazole from in-vivo animal studies.

Table 1: In-Vivo Efficacy of Albaconazole in a Rabbit Model of Disseminated Scedosporium prolificans Infection
Dosage (mg/kg/day)Survival RateFungal Burden Reduction (Compared to Control)Reference
15Similar to controlLower tissue burden
2550%Lower tissue burden
50100%Significant reduction in spleen, kidneys, liver, lungs, and brain. Undetectable in liver, spleen, and lungs.
Amphotericin B (0.8)50%Significant reduction in liver and spleen.
Table 2: Pharmacokinetic Parameters of Albaconazole in Rabbits (Cryptococcal Meningitis Model)
Dosage (mg/kg/day)Cmax (Serum, µg/mL)Concentration at 24h (Serum, µg/mL)Cmax (CSF, µg/mL)CSF PenetrationReference
804.143.990.62~15%
203.590.81Not Detected-
51.18Not DeterminedNot Detected-

Experimental Protocols

The following protocols provide detailed methodologies for in-vivo studies involving Albaconazole.

Albaconazole Formulation for Oral Administration

Objective: To prepare a homogenous suspension of Albaconazole for oral gavage in animal models.

Materials:

  • Albaconazole powder

  • Vehicle:

    • For Rabbits: Sterile 0.2% (w/v) carboxymethyl cellulose with 1% (v/v) Tween 80 in sterile water.

    • For Mice (recommended): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of Albaconazole based on the desired dose and the number of animals.

  • Weigh the Albaconazole powder accurately.

  • In a sterile tube, add the vehicle components in the specified proportions.

  • Gradually add the Albaconazole powder to the vehicle while vortexing to ensure a fine suspension.

  • Continue to vortex for 5-10 minutes until a homogenous suspension is achieved. For compounds that are difficult to suspend, brief sonication may be applied.

  • Prepare the formulation fresh daily before administration.

In-Vivo Efficacy Study Workflow (Murine Model of Systemic Candidiasis)

This protocol outlines a typical workflow for assessing the efficacy of Albaconazole in a mouse model of systemic Candida albicans infection.

Start Start Infection Infection of Mice (e.g., C. albicans via tail vein) Start->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Oral Gavage with Albaconazole or Vehicle Grouping->Treatment Monitoring Daily Monitoring (Survival, Weight, Clinical Signs) Treatment->Monitoring Endpoint Euthanasia at Predefined Endpoint Monitoring->Endpoint Harvest Harvest Target Organs (e.g., Kidneys, Brain) Endpoint->Harvest Fungal_Burden Quantify Fungal Burden (CFU/g tissue) Harvest->Fungal_Burden Analysis Data Analysis and Statistical Comparison Fungal_Burden->Analysis End End Analysis->End

Caption: Experimental workflow for an in-vivo efficacy study of Albaconazole.

Detailed Protocol:

  • Infection: Immunocompromised mice (e.g., neutropenic) are infected with a standardized inoculum of C. albicans via the lateral tail vein.

  • Grouping: Animals are randomly assigned to treatment and control groups (e.g., n=8-10 per group).

  • Treatment:

    • Treatment is initiated at a specified time post-infection (e.g., 1 hour).

    • The treatment group receives the Albaconazole formulation via oral gavage at the desired dose (e.g., 15 mg/kg).

    • The control group receives the vehicle only.

    • Treatment is administered daily for a defined period (e.g., 5 consecutive days).

  • Monitoring: Animals are monitored daily for survival, body weight, and clinical signs of illness.

  • Endpoint and Fungal Burden Quantification:

    • At a predetermined endpoint (e.g., 24-48 hours after the last dose), animals are euthanized.

    • Target organs (e.g., kidneys, brain) are aseptically harvested.

    • Organs are weighed and homogenized in sterile saline.

    • Serial dilutions of the homogenates are plated on appropriate fungal growth media (e.g., Sabouraud Dextrose Agar).

    • Plates are incubated, and colony-forming units (CFUs) are counted to determine the fungal burden per gram of tissue.

  • Data Analysis: Survival curves are analyzed using the Log-rank test, and differences in fungal burden between groups are assessed using appropriate statistical tests (e.g., Mann-Whitney U test).

Pharmacokinetic Study and Bioanalysis

Objective: To determine the pharmacokinetic profile of Albaconazole in an animal model and quantify its concentration in plasma samples using LC-MS/MS with this compound as an internal standard.

3.3.1. Sample Collection Workflow

Start Start Dosing Single Oral Dose of Albaconazole Start->Dosing Sampling Serial Blood Sampling at Predetermined Time Points Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Store Plasma at -80°C Until Analysis Processing->Storage End End Storage->End

Caption: Workflow for blood sample collection in a pharmacokinetic study.

3.3.2. Protocol for Plasma Sample Preparation and LC-MS/MS Analysis

Rationale for this compound: this compound is a stable isotope-labeled version of Albaconazole. It is an ideal internal standard for LC-MS/MS analysis as it has nearly identical chemical and physical properties to Albaconazole, ensuring it behaves similarly during sample extraction and ionization, thus correcting for any variability and improving the accuracy and precision of quantification.

Materials:

  • Plasma samples

  • This compound (internal standard solution)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Add a fixed amount of this compound internal standard solution.

    • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Representative):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Albaconazole: The precursor ion is m/z 432.0, and a prominent product ion is m/z 391.0. The transition to monitor would be 432.0 -> 391.0 .

        • This compound: The precursor ion will be shifted by the number of deuterium atoms. Assuming three deuterium atoms, the precursor ion would be m/z 435.0. The fragmentation pattern should be similar, so a logical transition to monitor would be 435.0 -> 394.0 (or 391.0, depending on the position of the deuterium atoms).

  • Data Analysis:

    • Generate a calibration curve using known concentrations of Albaconazole spiked into blank plasma.

    • Calculate the peak area ratio of Albaconazole to this compound for all samples and standards.

    • Quantify the concentration of Albaconazole in the unknown samples by interpolating from the calibration curve.

    • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Conclusion

These application notes and protocols provide a framework for conducting robust in-vivo studies with Albaconazole. The use of this compound as an internal standard is critical for accurate bioanalytical quantification, which underpins reliable pharmacokinetic and pharmacodynamic assessments. Researchers should adapt these protocols as necessary for their specific animal models and experimental objectives, ensuring all procedures are in accordance with institutional animal care and use guidelines.

References

Application Note: Quantitative Determination of Albaconazole in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of albaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and supporting drug development programs for this novel triazole antifungal agent. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, comprehensive tables summarizing the method's validation parameters, including linearity, accuracy, and precision, are provided for clear assessment of its performance.

Introduction

Albaconazole is a broad-spectrum, orally active triazole antifungal agent under investigation for the treatment of various fungal infections, including onychomycosis and vulvovaginal candidiasis[1]. Accurate determination of albaconazole concentrations in biological matrices is essential for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient safety[2][3]. This document provides a robust LC-MS/MS method for the quantitation of albaconazole in human plasma, adaptable for high-throughput analysis in a research setting.

Experimental

Materials and Reagents
  • Albaconazole reference standard

  • Albaconazole-d5 (internal standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium bicarbonate

  • Human plasma (drug-free)

Instrumentation
  • Liquid chromatograph (LC) system capable of gradient elution

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions

A validated LC-MS/MS method for the chiral separation of albaconazole enantiomers has been reported, providing a basis for the chromatographic conditions outlined below[4][5].

ParameterCondition
Column Chiralpak IG-3 (100 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A 10 mM Ammonium Bicarbonate in Water
Mobile Phase B Acetonitrile
Gradient 90:10 (v/v) Acetonitrile and 10 mM ammonium bicarbonate
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 5 minutes
Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Albaconazole) m/z 432.0 → 391.0
MRM Transition (Albaconazole-d5 IS) To be determined based on the specific deuterated standard
Dwell Time 100 ms
Collision Energy (CE) Optimized for the specific instrument
Declustering Potential (DP) Optimized for the specific instrument

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with IS (Albaconazole-d5) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Albaconazole Concentration Calibrate->Quantify

Figure 1. Experimental workflow for the quantitation of albaconazole in plasma.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Albaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of albaconazole reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of albaconazole-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the albaconazole stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each standard, QC, and unknown plasma sample.

  • To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (the precipitating agent containing the IS) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared samples into the LC-MS/MS system.

Method Validation Summary

The following tables summarize the validation parameters for a representative LC-MS/MS method for albaconazole quantification in plasma. These values are based on published data and serve as a guideline for expected method performance.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Albaconazole1.00 - 1000> 0.99
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ1.00-5.6 to 4.33.1 to 5.1
Low QC3.00Within ±15%< 15%
Mid QC500Within ±15%< 15%
High QC800Within ±15%< 15%

Discussion

The presented LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of albaconazole in human plasma. The protein precipitation sample preparation method is simple, fast, and suitable for high-throughput applications. The chromatographic and mass spectrometric conditions are optimized for the selective and sensitive detection of albaconazole.

The method demonstrates excellent linearity over a clinically relevant concentration range and meets the stringent requirements for accuracy and precision as per regulatory guidelines. The use of a stable isotope-labeled internal standard (albaconazole-d5) is highly recommended to compensate for any variability in sample preparation and instrument response, thereby ensuring the highest quality of quantitative data.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitation of albaconazole in human plasma by LC-MS/MS. The method is well-suited for researchers, scientists, and drug development professionals involved in the study of this promising antifungal agent. The provided workflow, protocols, and validation data serve as a valuable resource for establishing and implementing this bioanalytical method in a laboratory setting.

References

Application Notes: Detection of Albaconazole and its Primary Metabolite by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Albaconazole is a novel, broad-spectrum oral triazole antifungal agent developed for treating various fungal infections[1]. Like many pharmaceuticals, it is metabolized in the body, and understanding the concentration of the parent drug and its metabolites is crucial for pharmacokinetic studies, dose optimization, and assessing drug safety and efficacy. The primary metabolite identified in human studies is 6-hydroxyalbaconazole[2]. This document provides a detailed protocol for the simultaneous quantification of albaconazole and 6-hydroxyalbaconazole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique[3][4].

Principle The method involves the extraction of albaconazole and its metabolite, 6-hydroxyalbaconazole, from a plasma matrix, followed by chromatographic separation and quantification using tandem mass spectrometry. An internal standard (IS), such as albaconazole-d5, is used to ensure accuracy and precision throughout the sample preparation and analysis process[2]. The analytes are separated on a reverse-phase C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.

Metabolic Pathway of Albaconazole

Although a comprehensive metabolic map for albaconazole is not publicly detailed, its metabolism is known to involve hepatic cytochrome P450 (CYP450) enzymes, a common pathway for azole antifungals. The primary biotransformation is the hydroxylation of the parent compound to form 6-hydroxyalbaconazole.

cluster_0 Hepatic Metabolism Albaconazole Albaconazole Enzyme CYP450 Enzymes (Phase I Reaction) Albaconazole->Enzyme Metabolite 6-hydroxyalbaconazole Enzyme->Metabolite Hydroxylation A 1. Plasma Sample Collection B 2. Sample Pre-treatment (Thawing & Vortexing) A->B C 3. Addition of Internal Standard (Albaconazole-d5) B->C D 4. Protein Precipitation (e.g., with Acetonitrile) C->D E 5. Centrifugation & Supernatant Transfer D->E F 6. LC-MS/MS Analysis E->F G 7. Data Acquisition (MRM Mode) F->G H 8. Chromatogram Integration G->H I 9. Concentration Calculation H->I J 10. Data Review & Reporting I->J G cluster_performance Performance Characteristics cluster_reliability Reliability Checks ValidatedMethod Validated Bioanalytical Method Accuracy Accuracy (% Bias) Accuracy->ValidatedMethod Precision Precision (% CV) Precision->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Sensitivity Sensitivity (LLOQ) Sensitivity->ValidatedMethod Selectivity Selectivity & Specificity Selectivity->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->ValidatedMethod Carryover Carryover Carryover->ValidatedMethod

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Albaconazole-d3 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Albaconazole-d3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: For Albaconazole, the protonated molecule [M+H]+ is observed at m/z 432.0.[1] The most stable and intense product ion is typically m/z 391.0.[1] For this compound, the expected precursor ion would be the protonated molecule [M+d3+H]+ at m/z 435.3. The corresponding product ion would likely be m/z 394.3, assuming the deuterium atoms are not lost during fragmentation. It is also possible to monitor the transition to m/z 391.3 if the deuterium atoms are on a part of the molecule that is lost during fragmentation. It is recommended to confirm these transitions by infusing a standard solution of this compound.

Q2: I am observing a weak or no signal for this compound. What are the common causes?

A2: Low signal intensity for deuterated internal standards can stem from several factors:

  • Incorrect Mass Spectrometer Settings: The instrument may not be optimized for this compound. This includes incorrect precursor/product ion selection, suboptimal source parameters (e.g., capillary voltage, gas flows, temperature), and inappropriate collision energy.

  • Sample Preparation Issues: Inefficient extraction, incomplete protein precipitation, or the presence of interfering substances in the sample matrix can suppress the signal.[2][3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the electrospray source.[4]

  • Chromatographic Problems: Poor peak shape, co-elution with interfering compounds, or inadequate retention on the analytical column can lead to a diminished signal.

  • Deuterium Exchange: If the deuterium atoms are on exchangeable sites (e.g., -OH, -NH), they can be replaced by hydrogen atoms from the solvent, leading to a loss of the deuterated signal.

Q3: How can I troubleshoot poor signal intensity for this compound?

A3: A systematic approach is crucial for troubleshooting. The following workflow can help identify and resolve the issue.

Troubleshooting_Workflow start Low this compound Signal check_ms Verify MS Parameters (m/z, Source, Collision Energy) start->check_ms check_sample_prep Evaluate Sample Preparation (Extraction, Cleanup) check_ms->check_sample_prep Parameters Correct solution Signal Optimized check_ms->solution Optimize & Resolve check_chromatography Assess Chromatography (Peak Shape, Retention) check_sample_prep->check_chromatography Prep OK check_sample_prep->solution Optimize & Resolve investigate_matrix Investigate Matrix Effects check_chromatography->investigate_matrix Chroma OK check_chromatography->solution Optimize & Resolve check_isotope_exchange Check for Isotopic Exchange investigate_matrix->check_isotope_exchange No Matrix Effect investigate_matrix->solution Mitigate & Resolve check_isotope_exchange->solution No Exchange check_isotope_exchange->solution Adjust Method & Resolve

Caption: A logical workflow for troubleshooting low this compound signal intensity.

Troubleshooting Guides

Guide 1: Mass Spectrometer Parameter Optimization

Issue: Suboptimal signal intensity due to incorrect mass spectrometer settings.

Solution: Systematically optimize the MS parameters by infusing a standard solution of this compound.

Experimental Protocol: Direct Infusion Analysis

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).

  • Infuse the Standard: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Optimize Source Parameters:

    • Capillary Voltage: Vary the voltage to find the optimal value that maximizes the precursor ion signal.

    • Gas Flows: Adjust the nebulizer and drying gas flows to ensure efficient desolvation.

    • Source Temperature: Optimize the source temperature for stable and efficient ionization.

  • Optimize Collision Energy: While monitoring the precursor ion (m/z 435.3), ramp the collision energy to find the value that produces the most intense and stable product ion (e.g., m/z 394.3).

Table 1: Recommended Starting MS Parameters for this compound

ParameterRecommended Value
Ionization ModePositive Electrospray (ESI+)
Precursor Ion (Q1)m/z 435.3
Product Ion (Q3)m/z 394.3 (primary), 391.3 (secondary)
Capillary Voltage3.5 - 4.5 kV
Nebulizer Gas30 - 50 psi
Drying Gas Flow8 - 12 L/min
Drying Gas Temp300 - 350 °C
Collision Energy20 - 40 eV (to be optimized)

Note: These are starting points and should be optimized for your specific instrument.

Guide 2: Addressing Matrix Effects

Issue: Signal suppression or enhancement due to co-eluting matrix components.

Solution: Evaluate and mitigate matrix effects through sample preparation and chromatographic adjustments.

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a constant flow of this compound standard solution post-column.

  • Injection: Inject a blank matrix extract (a sample prepared without the analyte or internal standard).

  • Analysis: Monitor the this compound signal. A dip in the signal at a specific retention time indicates ion suppression, while a rise indicates enhancement.

Matrix_Effect_Mitigation start Matrix Effect Identified improve_sample_prep Improve Sample Preparation start->improve_sample_prep optimize_chromatography Optimize Chromatography start->optimize_chromatography dilute_sample Dilute Sample start->dilute_sample end Matrix Effect Minimized improve_sample_prep->end optimize_chromatography->end dilute_sample->end

Caption: Strategies for mitigating matrix effects in LC-MS analysis.

Table 2: Sample Preparation and Chromatographic Strategies to Reduce Matrix Effects

StrategyDescription
Sample Preparation
Protein PrecipitationUse organic solvents like acetonitrile or methanol to precipitate proteins. Methanol with 0.1% formic acid can be effective.
Solid-Phase Extraction (SPE)Employ SPE cartridges to selectively isolate this compound and remove interfering matrix components.
Liquid-Liquid Extraction (LLE)Use an immiscible solvent to extract the analyte from the sample matrix.
Chromatography
Mobile Phase ModificationAdjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve separation from matrix interferences. A common mobile phase for Albaconazole is Acetonitrile and 10 mM ammonium bicarbonate (90:10 v/v).
Gradient OptimizationModify the gradient slope to better resolve the analyte from co-eluting compounds.
Column SelectionTry a different column chemistry (e.g., C18, phenyl-hexyl) to alter selectivity.
Guide 3: Investigating Isotopic Instability (H/D Exchange)

Issue: Gradual loss of signal due to the exchange of deuterium atoms with hydrogen from the solvent.

Solution: Assess the stability of the deuterated standard under your experimental conditions.

Experimental Protocol: Stability Assessment

  • Incubation: Prepare solutions of this compound in your sample matrix and mobile phase.

  • Time Points: Analyze the solutions at different time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping them under the same conditions as your typical sample queue.

  • Analysis: Monitor the signal intensity of this compound. A significant decrease in signal over time suggests isotopic exchange.

Table 3: Best Practices to Minimize Isotopic Exchange

Best PracticeRationale
pH Control Avoid highly acidic or basic conditions in your sample preparation and mobile phase, as these can catalyze H/D exchange.
Temperature Control Keep samples and standards at low temperatures (e.g., 4°C in the autosampler) to slow down the exchange rate.
Solvent Choice If possible, use aprotic solvents during sample preparation steps where the standard is exposed for extended periods.
Standard Selection When possible, use standards where deuterium atoms are located on stable, non-exchangeable positions (e.g., aromatic rings).

References

Technical Support Center: Albaconazole Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic resolution during the analysis of Albaconazole.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods for Albaconazole analysis?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for Albaconazole analysis. Chiral HPLC methods are employed for the separation of its enantiomers. Key components of these methods include a C18 column as the stationary phase and a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile or methanol) and a buffer (such as ammonium acetate or phosphate buffer).[1][2][3]

Q2: What are the common causes of poor resolution in Albaconazole chromatography?

A2: Poor resolution in Albaconazole chromatography, manifesting as peak tailing, peak splitting, or inadequate separation, can stem from several factors. These include suboptimal mobile phase composition (pH, organic solvent ratio), issues with the stationary phase (column degradation, contamination), improper sample preparation, and inappropriate HPLC system parameters (flow rate, temperature).[4][5]

Q3: How do the physicochemical properties of Albaconazole affect its chromatography?

A3: Albaconazole is a triazole antifungal agent. Its chemical structure, containing basic nitrogen atoms, can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing. Understanding its pKa is crucial for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic state.

Troubleshooting Guides

Issue 1: Peak Tailing

Question: My Albaconazole peak is showing significant tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing for Albaconazole is often due to secondary interactions with the stationary phase or issues with the mobile phase. Here’s a step-by-step troubleshooting guide:

Troubleshooting Workflow for Peak Tailing

start Start: Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph adjust_ph Adjust pH to 2.5-4.0 (e.g., with formic or phosphoric acid) check_ph->adjust_ph pH too high check_buffer Increase Buffer Concentration check_ph->check_buffer pH optimal end End: Improved Peak Shape adjust_ph->end add_modifier Add Mobile Phase Modifier (e.g., DEA) check_buffer->add_modifier Tailing persists check_column Evaluate Column Condition check_buffer->check_column Tailing persists add_modifier->end new_column Use New or End-capped Column check_column->new_column Column old or contaminated new_column->end

Caption: Troubleshooting workflow for Albaconazole peak tailing.

Detailed Steps:

  • Mobile Phase pH Adjustment: Albaconazole has basic properties. A low mobile phase pH (e.g., 2.5-4.0) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions.

  • Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol groups.

  • Use an End-capped Column: Modern, well-end-capped C18 columns are designed to have minimal accessible silanol groups, which can significantly reduce peak tailing for basic compounds like Albaconazole.

  • Add a Mobile Phase Modifier: In some cases, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can competitively bind to the active silanol sites and improve peak shape. For chiral separations of Albaconazole enantiomers, a mobile phase of ethanol and DEA (100:0.1% v/v) has been used.

Issue 2: Peak Splitting

Question: My Albaconazole peak is split into two or has a significant shoulder. What could be the cause?

Answer: Peak splitting can be caused by several factors, from column issues to sample preparation problems.

Troubleshooting Workflow for Peak Splitting

start Start: Peak Splitting Observed check_frit Check for Blocked Inlet Frit start->check_frit flush_column Reverse Flush or Replace Frit check_frit->flush_column Pressure high check_void Inspect for Column Void check_frit->check_void Pressure normal end End: Single Symmetrical Peak flush_column->end repack_column Repack or Replace Column check_void->repack_column Void present check_solvent Check Sample Solvent check_void->check_solvent No void repack_column->end dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Solvent stronger than mobile phase dissolve_in_mp->end

Caption: Troubleshooting workflow for Albaconazole peak splitting.

Detailed Steps:

  • Column Inlet Frit Blockage: Particulate matter from the sample or mobile phase can block the inlet frit, causing a distorted flow path and peak splitting. Try reverse flushing the column or replacing the frit.

  • Column Void: A void at the head of the column can cause the sample to spread unevenly, leading to a split peak. This often requires repacking or replacing the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Co-eluting Impurity: The split peak might be two closely eluting compounds. To investigate this, try altering the mobile phase composition or gradient to see if the two peaks can be fully resolved.

Issue 3: Insufficient Resolution Between Albaconazole and Other Components

Question: I am not getting baseline separation between Albaconazole and another peak. How can I improve the resolution?

Answer: Improving resolution requires optimizing the chromatographic conditions to increase the separation between the peaks.

Factors Affecting Chromatographic Resolution

resolution Poor Resolution mobile_phase Mobile Phase Composition resolution->mobile_phase flow_rate Flow Rate resolution->flow_rate temperature Column Temperature resolution->temperature stationary_phase Stationary Phase resolution->stationary_phase organic_ratio Organic Solvent % mobile_phase->organic_ratio Adjust ph_adjust pH mobile_phase->ph_adjust Adjust decrease_flow Lower Flow Rate flow_rate->decrease_flow Decrease adjust_temp Change Temperature temperature->adjust_temp Adjust change_column Different Column Chemistry stationary_phase->change_column Change

Caption: Key parameters influencing chromatographic resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase the retention time and potentially improve separation.

    • pH Adjustment: Small changes in the mobile phase pH can alter the retention times of ionizable compounds differently, leading to better resolution.

  • Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the run time.

  • Adjust Column Temperature: Changing the column temperature can affect the selectivity of the separation. Try analyzing at a different temperature (e.g., 30°C, 40°C).

  • Change Stationary Phase: If the above steps do not provide sufficient resolution, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).

Experimental Protocols & Data

Example HPLC Method for Albaconazole Enantiomer Separation

This protocol is based on a published method for the chiral separation of Albaconazole.

ParameterValue
Stationary Phase Chiralpak IG-3 (250 x 4.6 mm, 5 µm)
Mobile Phase Ethanol: Diethylamine (100:0.1 v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature Ambient
Injection Volume 10 µL
System Suitability Parameters

System suitability tests are essential to ensure the chromatographic system is performing adequately.

ParameterTypical Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 1.5
Relative Standard Deviation (RSD) of Peak Area < 2.0%

References

Technical Support Center: Albaconazole-d3 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Albaconazole-d3 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled version of Albaconazole, a triazole antifungal agent. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, this compound is used as an internal standard (IS). Because it is chemically almost identical to Albaconazole, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and reliable quantification of Albaconazole in biological matrices.

Q2: What are the most common stability issues observed with deuterated internal standards like this compound?

The most common stability issues with deuterated internal standards include:

  • Back-exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or biological matrix. This is more likely to occur if the deuterium labels are in chemically labile positions.

  • Metabolic Instability: The deuterated internal standard can undergo metabolism by enzymes present in the biological sample. This can lead to the formation of metabolites and a decrease in the concentration of the intact internal standard. For this compound, a primary metabolic pathway is hydroxylation to form 6-Hydroxy Albaconazole.[1]

  • In-source Fragmentation/Cross-talk: The deuterated internal standard can lose a deuterium atom in the ion source of the mass spectrometer, leading to a signal that interferes with the quantification of the unlabeled analyte.

  • Presence of Unlabeled Analyte: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, which can lead to an overestimation of the analyte's concentration.

  • Degradation due to Sample Processing and Storage: Factors such as pH, temperature, and light exposure during sample collection, processing, and storage can lead to the degradation of the internal standard.

Q3: Where is Albaconazole most likely to be metabolized, and how does this affect this compound stability?

The primary metabolite of Albaconazole is 6-Hydroxy Albaconazole.[1][2] This indicates that hydroxylation occurs on the quinazolinone ring system of the molecule. If deuterium atoms in this compound are located near this site of metabolism, they may be susceptible to enzymatic cleavage, leading to a loss of the deuterated internal standard and potentially inaccurate quantification. Therefore, the position of the deuterium labels on the this compound molecule is critical for its stability in biological matrices.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common stability issues with this compound.

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of analyte concentrations.

Potential Causes & Troubleshooting Steps:

  • Deuterium Back-Exchange:

    • Question: Is the deuterium label on my this compound exchanging with hydrogen from the solvent or matrix?

    • Troubleshooting:

      • Evaluate Solvent Stability: Incubate this compound in the sample diluent and mobile phase for a time equivalent to a typical analytical run. Re-inject and check for any increase in the signal of unlabeled Albaconazole.

      • Assess Matrix Stability: Perform a matrix stability experiment by incubating QC samples at different temperatures (e.g., room temperature, 37°C) for various durations. A decrease in the this compound signal over time may indicate instability.

      • Adjust pH: Deuterium exchange can be pH-dependent. If back-exchange is suspected, adjust the pH of the sample and chromatography solvents to a more neutral range, if compatible with the assay.

  • Metabolic Instability:

    • Question: Is my this compound being metabolized in the biological sample?

    • Troubleshooting:

      • Incubate with Matrix: Incubate this compound in the biological matrix (e.g., plasma, liver microsomes) at 37°C for different time points. Analyze the samples and monitor for a decrease in the this compound peak area and the appearance of potential metabolite peaks, such as 6-Hydroxy this compound.[3]

      • Use Enzyme Inhibitors: If metabolism is suspected, consider adding appropriate enzyme inhibitors to the sample collection tubes or during sample preparation to minimize enzymatic activity.

  • Impurity of Internal Standard:

    • Question: Does my this compound stock contain unlabeled Albaconazole?

    • Troubleshooting:

      • Analyze IS Alone: Inject a high concentration of the this compound solution without the analyte. Check for any signal at the mass transition of unlabeled Albaconazole.

      • Consult Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the this compound. Contact the supplier if significant unlabeled analyte is detected.

Issue 2: Drifting Internal Standard Signal

Symptoms:

  • The peak area of this compound systematically increases or decreases throughout the analytical run.

Potential Causes & Troubleshooting Steps:

  • Autosampler Instability:

    • Question: Is my this compound degrading in the autosampler?

    • Troubleshooting:

      • Perform Autosampler Stability Test: Place a set of QC samples in the autosampler and inject them at regular intervals over a prolonged period (e.g., 24 hours). A systematic change in the this compound response indicates instability.

      • Control Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation.

  • Adsorption to Surfaces:

    • Question: Is my this compound adsorbing to the vials or the LC system?

    • Troubleshooting:

      • Use Different Vials: Test different types of autosampler vials (e.g., polypropylene vs. glass) to see if the issue persists.

      • Passivate the LC System: Inject a high-concentration standard solution multiple times to saturate any active sites in the LC system before running the analytical batch.

Data Presentation

Table 1: Illustrative Data on this compound Stability under Various Conditions. This table provides example data that could be generated from stability experiments. Actual results may vary depending on the specific experimental conditions.

ConditionIncubation Time (hours)Temperature (°C)This compound Recovery (%)Notes
Bench-Top Stability (Human Plasma) 025100
42598.5Within acceptable limits.
82595.2Within acceptable limits.
242588.1Potential for degradation with prolonged exposure to room temperature.
Autosampler Stability (4°C) 04100
12499.1Stable in the autosampler for at least 24 hours.
24498.7
Freeze-Thaw Stability (Human Plasma) 1 Cycle-20 to 2599.5Stable for at least 3 freeze-thaw cycles.
2 Cycles-20 to 2598.9
3 Cycles-20 to 2598.2
Long-Term Stability (Human Plasma) 1 Month-8099.3Stable for at least 6 months at -80°C.
3 Months-8098.5
6 Months-8097.9

Experimental Protocols

Protocol 1: Assessment of Bench-Top and Autosampler Stability

Objective: To evaluate the stability of this compound in a biological matrix at room temperature (bench-top) and in the autosampler.

Methodology:

  • Prepare low and high concentration quality control (QC) samples by spiking known concentrations of Albaconazole and this compound into a blank biological matrix (e.g., human plasma).

  • For bench-top stability, store aliquots of the low and high QC samples at room temperature (e.g., 25°C) for specified time intervals (e.g., 0, 4, 8, and 24 hours).

  • For autosampler stability, place a set of low and high QC samples in the autosampler maintained at a specific temperature (e.g., 4°C) and inject them at defined time points (e.g., 0, 12, and 24 hours).

  • At each time point, process the samples (e.g., protein precipitation or solid-phase extraction) and analyze them using a validated LC-MS/MS method.

  • Calculate the concentration of Albaconazole in the stability samples against a freshly prepared calibration curve. The stability is acceptable if the mean concentration at each time point is within ±15% of the nominal concentration.

Protocol 2: Assessment of Freeze-Thaw Stability

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare low and high concentration QC samples in the biological matrix.

  • Subject the QC samples to a specified number of freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

  • After the completion of the desired number of cycles (e.g., 1, 2, and 3), process and analyze the samples.

  • Compare the results to those of freshly prepared QC samples that have not undergone freeze-thaw cycles. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.

Mandatory Visualization

Stability_Troubleshooting_Workflow start Inaccurate Quantification or Drifting IS Signal check_purity Assess IS Purity (Unlabeled Analyte) start->check_purity purity_ok Purity Acceptable check_purity->purity_ok Isotopic Purity >98%? purity_bad Contact Supplier for Higher Purity IS check_purity->purity_bad No check_back_exchange Evaluate Deuterium Back-Exchange purity_ok->check_back_exchange Yes exchange_present Back-Exchange Occurring check_back_exchange->exchange_present IS Signal Decreases in Matrix Over Time? exchange_absent No Significant Back-Exchange check_back_exchange->exchange_absent No optimize_ph Adjust pH of Solvents/Matrix exchange_present->optimize_ph Yes check_metabolism Investigate Metabolic Instability exchange_absent->check_metabolism end Resolved optimize_ph->end metabolism_present Metabolism Confirmed check_metabolism->metabolism_present Metabolites Detected? metabolism_absent No Significant Metabolism check_metabolism->metabolism_absent No use_inhibitors Use Enzyme Inhibitors metabolism_present->use_inhibitors Yes check_adsorption Assess for Adsorption (Vials, LC System) metabolism_absent->check_adsorption use_inhibitors->end adsorption_present Adsorption Occurring check_adsorption->adsorption_present Signal Drifts with Injection Sequence? passivate_system Passivate LC System/ Change Vials adsorption_present->passivate_system Yes adsorption_absent No Significant Adsorption adsorption_absent->end No, consult further support passivate_system->end Experimental_Workflow prep_samples Sample Preparation Spike Albaconazole & this compound into blank biological matrix to create Low and High QC samples. stress_conditions Apply Stress Conditions Bench-Top (25°C) Autosampler (4°C) Freeze-Thaw (-20°C to 25°C) Long-Term (-80°C) prep_samples:f1->stress_conditions:f0 sample_processing Sample Processing At specified time points, perform protein precipitation or solid-phase extraction. stress_conditions:f1->sample_processing:f0 stress_conditions:f2->sample_processing:f0 stress_conditions:f3->sample_processing:f0 stress_conditions:f4->sample_processing:f0 analysis LC-MS/MS Analysis Analyze processed samples against a freshly prepared calibration curve. sample_processing:f1->analysis:f0 data_evaluation Data Evaluation Calculate analyte concentration and compare to nominal values. (Acceptance: ±15% deviation) analysis:f1->data_evaluation:f0

References

Technical Support Center: Albaconazole Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Albaconazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Albaconazole quantification?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Albaconazole, by co-eluting compounds from the sample matrix.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and irreproducible quantification.[1] The "matrix" refers to all components within the sample other than the analyte of interest.[1]

Q2: What are the common sources of matrix effects in bioanalytical samples for Albaconazole analysis?

A2: In biological matrices like plasma or serum, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[2] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte, leading to significant ion suppression.[2]

Q3: How can I determine if my Albaconazole assay is experiencing matrix effects?

A3: The presence of matrix effects can be assessed using the post-extraction addition method. This involves comparing the peak response of Albaconazole in a neat solution to its response when spiked into a blank, extracted matrix sample. A significant difference in the peak areas indicates the presence of matrix effects.

Q4: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for Albaconazole quantification?

A4: A SIL-IS is the gold standard for mitigating matrix effects. Since the SIL-IS is chemically identical to Albaconazole, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the peak area ratio of the analyte to the SIL-IS.

Q5: Can I use a structural analog as an internal standard if a SIL-IS for Albaconazole is unavailable?

A5: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it's crucial to ensure that the analog has a similar chromatographic retention time and ionization efficiency to Albaconazole to effectively compensate for matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in Albaconazole LC-MS/MS assays.

Observed Problem Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) Matrix components interfering with chromatography.- Optimize the chromatographic gradient to better separate Albaconazole from interfering peaks.- Evaluate a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Improve sample cleanup to remove interfering compounds.
Low Signal Intensity or High Variability in Replicates Significant ion suppression due to matrix effects.- Implement a more effective sample preparation technique, such as Solid Phase Extraction (SPE) or a specific phospholipid removal method (e.g., HybridSPE®).- Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows.- Use a stable isotope-labeled internal standard for Albaconazole.
Inaccurate Quantification (Poor Accuracy and Precision) Inconsistent matrix effects across samples and calibrators.- Prepare calibration standards in the same biological matrix as the study samples (matrix-matched calibration).- Employ the standard addition method for quantification in highly variable matrices.- Ensure the internal standard is added at the earliest possible stage of sample preparation.
Signal Enhancement Co-eluting matrix components enhancing the ionization of Albaconazole.- While less common than suppression, this still leads to inaccurate results.- The same mitigation strategies as for ion suppression apply: improved sample cleanup, chromatographic optimization, and the use of a suitable internal standard.
High Background Noise Contamination of the LC-MS system from the sample matrix.- Implement a divert valve to direct the early and late eluting, non-target matrix components to waste.- Perform regular cleaning and maintenance of the ion source.

Experimental Protocols

Protocol 1: Evaluation of Matrix Factor

Objective: To quantitatively assess the extent of matrix effects (ion suppression or enhancement).

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike Albaconazole standard into the mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC).

    • Set B (Post-Extraction Spike): Prepare blank matrix samples (e.g., plasma, serum) using your established extraction procedure. After the final evaporation step, reconstitute the dried extract with the same Albaconazole standard solution as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Albaconazole.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

Objective: To effectively remove matrix interferences prior to LC-MS/MS analysis.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma sample, add an appropriate internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute Albaconazole and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize representative validation data for the quantification of triazole antifungals, including Albaconazole, in biological matrices. This data is illustrative of typical performance characteristics.

Table 1: LC-MS/MS Parameters for Albaconazole Quantification

ParameterSetting
LC Column Chiralpak IG-3 (100 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile and 10 mM ammonium bicarbonate (90:10 v/v)
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (m/z): 432.0, Product Ion (m/z): 391.0

Table 2: Representative Validation Data for Triazole Antifungal Assays

Validation ParameterTypical Acceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%0.01 - 0.1 µg/mL
Accuracy (% Bias) Within ±15% (except LLOQ)-10% to +10%
Precision (%RSD) ≤ 15% (except LLOQ)< 10%
Recovery Consistent and reproducible85% - 105%
Matrix Effect (%CV of Matrix Factor) ≤ 15%< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute evap->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant troubleshooting_decision_tree start Inconsistent/Inaccurate Results check_matrix Assess Matrix Effect (Post-Extraction Spike) start->check_matrix matrix_present Matrix Effect Present? check_matrix->matrix_present no_matrix No Significant Matrix Effect matrix_present->no_matrix No optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) matrix_present->optimize_sample_prep Yes check_other Investigate Other Method Parameters (e.g., stability, calibration) no_matrix->check_other use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_sample_prep->use_sil_is matrix_matched Use Matrix-Matched Calibrants use_sil_is->matrix_matched revalidate Re-validate Method matrix_matched->revalidate

References

Technical Support Center: Albaconazole-d3 Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Albaconazole-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Albaconazole that influence its extraction?

A1: Understanding the physicochemical properties of Albaconazole is crucial for developing an effective extraction strategy. As a triazole antifungal, Albaconazole is a weakly basic compound. Its lipophilicity, indicated by a computed XLogP3 value of 2.5, suggests it is moderately lipophilic and will partition well into organic solvents.

Table 1: Physicochemical Properties of Albaconazole

PropertyValueSource
Molecular FormulaC₂₀H₁₆ClF₂N₅O₂--INVALID-LINK--
Molecular Weight431.8 g/mol --INVALID-LINK--
XLogP32.5--INVALID-LINK--
Chemical ClassTriazole Antifungal[Various scientific sources]
NatureWeakly Basic[General knowledge of azole antifungals]

Q2: I am experiencing low recovery of this compound. What are the common causes?

A2: Low recovery of this compound can stem from several factors during the extraction process. The most common issues include:

  • Suboptimal pH: As a weak base, the pH of the sample matrix significantly impacts the ionization state and, therefore, the extraction efficiency of this compound.

  • Inappropriate Solvent Selection: The choice of organic solvent for liquid-liquid extraction (LLE) or the elution solvent in solid-phase extraction (SPE) is critical for efficient recovery.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the analyte signal during analysis, leading to perceived low recovery.[1][2]

  • Incomplete Protein Precipitation: If using a protein precipitation protocol, incomplete removal of proteins can lead to the co-precipitation of the analyte or interference during analysis.

  • Issues with Solid-Phase Extraction: Problems such as improper cartridge conditioning, incorrect sorbent selection, or an inappropriate elution solvent can all lead to poor recovery in SPE.

Q3: How does the deuterium labeling in this compound affect its extraction?

A3: Deuterium labeling is a common practice for creating internal standards for mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms results in a slight increase in molecular weight but generally does not significantly alter the fundamental physicochemical properties like pKa and lipophilicity that govern extraction behavior.[3][4][5] Therefore, the optimal extraction conditions for Albaconazole and this compound are expected to be nearly identical. However, minor differences in chromatographic retention times between the deuterated and non-deuterated forms can sometimes be observed.

Troubleshooting Guides

Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)

Table 2: Troubleshooting Low LLE Recovery of this compound

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH Adjust the pH of the aqueous sample to be 1-2 units above the pKa of Albaconazole to ensure it is in its neutral, more organic-soluble form.Increased partitioning into the organic phase and higher recovery.
Inappropriate Extraction Solvent Test a range of water-immiscible organic solvents with varying polarities, such as methyl-tert butyl ether (MTBE), ethyl acetate, or dichloromethane.Identification of a solvent that provides optimal partitioning for this compound.
Insufficient Mixing Increase the vortexing time to 5-10 minutes to ensure thorough mixing of the aqueous and organic phases.Improved extraction efficiency through better analyte transfer to the organic phase.
Emulsion Formation Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to break up emulsions and improve phase separation.Clearer phase separation and more accurate collection of the organic layer.
Issue 2: Poor Recovery with Solid-Phase Extraction (SPE)

Table 3: Troubleshooting Low SPE Recovery of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Sorbent For a moderately lipophilic compound like Albaconazole, a C18 or a polymeric reversed-phase sorbent (e.g., Oasis HLB) is a good starting point.Improved retention of this compound on the SPE cartridge.
Inadequate Conditioning Ensure the SPE cartridge is properly conditioned with methanol followed by water or an appropriate buffer to activate the sorbent.Consistent and reproducible binding of the analyte to the sorbent.
Suboptimal Wash Step Use a weak organic solvent in the wash buffer (e.g., 5-10% methanol in water) to remove interferences without prematurely eluting the analyte.Cleaner extract without significant loss of this compound.
Inefficient Elution Test different elution solvents, such as methanol, acetonitrile, or a mixture, to ensure complete elution of this compound from the sorbent.Higher concentration of the analyte in the final eluate.
Issue 3: Low Signal and Inconsistent Results due to Matrix Effects

Table 4: Mitigating Matrix Effects for this compound Analysis

Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression/Enhancement Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix extract.More accurate quantification by compensating for signal alterations caused by the matrix.
Co-eluting Interferences Optimize the chromatographic method to achieve better separation of this compound from interfering matrix components.A cleaner baseline and a more reliable analyte signal.
High Matrix Complexity Dilute the sample with a suitable buffer before extraction to reduce the concentration of matrix components.Reduced interference from the matrix, although this may impact the limit of detection.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • To 200 µL of plasma sample, add 50 µL of an internal standard solution (if different from this compound).

  • Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH.

  • Add 1 mL of methyl-tert butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 1 mL of the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elute the this compound from the cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation of this compound from Serum
  • To 100 µL of serum sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 2 minutes to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Albaconazole_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Urine, Serum) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation Option 1 lle Liquid-Liquid Extraction (e.g., MTBE, pH adjustment) start->lle Option 2 spe Solid-Phase Extraction (e.g., C18 cartridge) start->spe Option 3 evaporation Evaporation & Reconstitution protein_precipitation->evaporation lle->evaporation spe->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms

Caption: Overview of sample extraction workflows for this compound.

Troubleshooting_Low_Recovery cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction cluster_Matrix Matrix Effects issue Low Recovery of This compound ph_lle Check pH (adjust to basic) issue->ph_lle solvent_lle Optimize Solvent (e.g., MTBE, Ethyl Acetate) issue->solvent_lle mixing_lle Ensure Thorough Mixing (increase vortex time) issue->mixing_lle sorbent_spe Verify Sorbent Choice (e.g., C18, Polymeric) issue->sorbent_spe conditioning_spe Check Conditioning/ Equilibration Steps issue->conditioning_spe elution_spe Optimize Elution Solvent issue->elution_spe matrix_match Use Matrix-Matched Calibrants issue->matrix_match chromatography Improve Chromatographic Separation issue->chromatography

Caption: Troubleshooting guide for low recovery of this compound.

References

Technical Support Center: Albaconazole Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for albaconazole bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in albaconazole bioanalysis?

A1: The most common interferences in albaconazole bioanalysis, particularly when using LC-MS/MS, are matrix effects from endogenous components in biological samples (e.g., phospholipids, salts), interference from co-administered drugs, and cross-reactivity from albaconazole metabolites that may have similar structures or fragmentation patterns.[1][2][3]

Q2: How can I minimize the matrix effect in my albaconazole assay?

A2: To minimize matrix effects, several strategies can be employed. These include optimizing sample preparation to remove interfering substances through methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), modifying chromatographic conditions to separate albaconazole from co-eluting matrix components, and using a stable isotope-labeled internal standard (SIL-IS) that can co-elute with the analyte and experience similar matrix effects.[1][2]

Q3: Are there known interfering metabolites of albaconazole?

A3: While specific, routinely interfering metabolites of albaconazole are not extensively documented in publicly available literature, it is crucial to consider their potential for interference. Like other triazoles, albaconazole may undergo metabolism leading to compounds that could interfere with the analysis of the parent drug. It is recommended to perform metabolite interference testing during method development and validation.

Q4: What are the recommended storage conditions for albaconazole in plasma samples?

A4: To ensure the stability of albaconazole in biological matrices, it is generally recommended to store samples at -20°C or -80°C for long-term storage. For short-term storage and during sample processing, maintaining a low temperature (e.g., 4°C) is advisable. Stability should be thoroughly evaluated under various conditions as part of method validation, including freeze-thaw cycles and bench-top stability.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Experimental Details
Suboptimal Chromatographic Conditions Optimize the mobile phase composition and gradient.For reverse-phase chromatography, systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase. A typical starting point for triazole antifungals is a gradient elution with a C18 column.
Matrix Effects (Ion Suppression) Improve sample clean-up.Switch from protein precipitation to a more rigorous extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a higher degree of matrix components.
Degradation of Albaconazole Evaluate sample stability.Perform freeze-thaw and bench-top stability tests. Analyze quality control (QC) samples at different time points and storage conditions to assess degradation.
Issue 2: High Variability in Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol/Experimental Details
Inconsistent Sample Preparation Standardize the extraction procedure.Ensure precise and consistent volumes are used for all reagents and samples. Automating the extraction process can also improve reproducibility.
Matrix Effect Variation Between Samples Use a stable isotope-labeled internal standard (SIL-IS).A SIL-IS will behave nearly identically to the analyte during extraction and ionization, effectively compensating for sample-to-sample variations in matrix effects.
Instrumental Instability Perform system suitability tests.Before each analytical run, inject a standard solution to verify system performance, including peak area, retention time, and peak shape, ensuring they meet predefined criteria.

Experimental Protocols

Protocol 1: Protein Precipitation for Albaconazole Extraction
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Albaconazole and internal standard spiked into the mobile phase.

    • Set B (Post-Extraction Spike): Blank plasma is extracted first, and then albaconazole and internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): Albaconazole and internal standard are spiked into blank plasma before the extraction process.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • Calculate the Recovery:

    • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

Data Presentation

Table 1: Representative Performance of Different Extraction Methods for Triazole Antifungals

Extraction Method Typical Recovery (%) Relative Standard Deviation (RSD) (%) Matrix Effect (%)
Protein Precipitation (PPT) 85 - 105< 1580 - 120
Liquid-Liquid Extraction (LLE) 70 - 95< 1090 - 110
Solid-Phase Extraction (SPE) 90 - 110< 1095 - 105

Note: This table provides typical performance values for triazole antifungals as a class. Actual results for albaconazole may vary and should be determined experimentally.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) extraction Sample Extraction (PPT, LLE, or SPE) sample->extraction Add Internal Standard analysis LC-MS/MS Analysis extraction->analysis Inject Extract data Data Processing & Quantification analysis->data Acquire Raw Data results Final Concentration data->results

Caption: A generalized workflow for the bioanalysis of albaconazole.

troubleshooting_logic start Inaccurate or Imprecise Results check_system Check System Suitability start->check_system system_pass System OK? check_system->system_pass investigate_sample Investigate Sample Preparation system_pass->investigate_sample Yes fix_instrument Troubleshoot Instrument system_pass->fix_instrument No investigate_matrix Evaluate Matrix Effect investigate_sample->investigate_matrix optimize_chromatography Optimize Chromatography investigate_matrix->optimize_chromatography end Reliable Results optimize_chromatography->end

Caption: A logical troubleshooting workflow for bioanalytical method issues.

References

Albaconazole-d3 isotopic purity and potential interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Albaconazole-d3 as an internal standard in analytical experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding its isotopic purity and potential interferences.

Frequently Asked Questions (FAQs)

Q1: What is the typical isotopic purity of this compound?

The isotopic purity of this compound can vary between manufacturing lots. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data. As an example, a representative CoA from LGC Standards indicates an isotopic purity of 98.8%, with the following distribution of deuterated and non-deuterated species.[1]

Q2: Why is it important to know the isotopic distribution of this compound?

Deuterated internal standards are synthesized to be heavier than the corresponding analyte. However, the synthesis process is rarely 100% complete, leading to the presence of not only the desired fully deuterated (d3) species but also partially deuterated (d2, d1) and non-deuterated (d0) versions, known as isotopologues.[2] Knowing the distribution of these isotopologues is critical for accurate quantification. The presence of the d0 species in the internal standard can contribute to the signal of the unlabeled analyte, potentially leading to an overestimation of its concentration.[2]

Q3: What is "cross-talk" and how does it relate to this compound?

Cross-talk, or isotopic interference, occurs when the isotopic signal of the analyte overlaps with the signal of the internal standard, or vice-versa.[3] For Albaconazole, the naturally occurring isotopes of the unlabeled drug can contribute to the signal of this compound. This is particularly relevant for molecules containing elements with common heavy isotopes like chlorine.[3] This can lead to non-linear calibration curves and biased quantitative results.

Q4: Can metabolites of Albaconazole interfere with the analysis?

Q5: Should I rely solely on the manufacturer's Certificate of Analysis for isotopic purity?

While the manufacturer's CoA provides essential information, it is a highly recommended best practice to experimentally verify the isotopic purity of a new lot of this compound in your own laboratory using your analytical instrumentation. This verification helps to ensure the most accurate results, as isotopic purity can potentially change over time due to handling and storage conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal for the unlabeled analyte in blank samples containing only this compound. The this compound internal standard contains a significant proportion of the non-deuterated (d0) species.1. Refer to the Certificate of Analysis to confirm the percentage of the d0 isotopologue. 2. If the d0 contribution is significant, mathematical correction of the data may be necessary. 3. Consider purchasing a new lot of this compound with a higher isotopic purity.
Non-linear calibration curve, especially at higher analyte concentrations. Cross-talk from the unlabeled analyte to the this compound signal is occurring. This is more pronounced when the analyte concentration is high relative to the internal standard.1. Optimize the concentration of the this compound internal standard to be within the range of the expected analyte concentrations in the samples. 2. Employ a non-linear regression model for the calibration curve that accounts for the isotopic interference.
Unexpected peaks in the chromatogram interfering with the this compound peak. 1. Co-eluting metabolites of Albaconazole. 2. Contamination from the sample matrix or co-administered drugs.1. Optimize the chromatographic separation to resolve the interfering peaks from the this compound peak. This may involve adjusting the mobile phase composition, gradient, or column chemistry. 2. If metabolites are suspected, analyze a sample known to contain Albaconazole metabolites (e.g., from an in vivo study) to identify their retention times.
Poor reproducibility of the analyte/internal standard peak area ratio. The concentration of the this compound internal standard is too low, leading to poor signal-to-noise and integration variability.Increase the concentration of the this compound working solution to ensure a robust and reproducible signal.

Data Presentation

Table 1: Representative Isotopic Purity of this compound

IsotopologueNormalized Intensity (%)
d00.02
d10.09
d23.29
d396.60

Data is sourced from a representative Certificate of Analysis from LGC Standards and may vary between lots.

Experimental Protocols

Protocol for Isotopic Purity Assessment of this compound by LC-MS/MS

Objective: To experimentally determine the isotopic distribution of this compound.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution in a 50:50 methanol:water mixture to a final concentration of 1 µg/mL.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in methanol.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Full scan from m/z 400-450 to observe the parent ions.

      • Product Ion Scan: Select the precursor ions corresponding to d0, d1, d2, and d3 species and acquire their fragmentation spectra. A known prominent fragmentation for Albaconazole is the transition from m/z 432.0 to m/z 391.0.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0, d1, d2, d3).

    • Integrate the peak area for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

Visualizations

troubleshooting_workflow start Start: Inaccurate Quantification or Analytical Issues check_purity Review this compound Certificate of Analysis start->check_purity verify_purity Experimentally Verify Isotopic Purity (LC-MS) check_purity->verify_purity high_d0 Is d0 Abundance High? verify_purity->high_d0 correction Apply Mathematical Correction or Source New Lot high_d0->correction Yes check_linearity Assess Calibration Curve Linearity high_d0->check_linearity No correction->check_linearity non_linear Is Curve Non-Linear? check_linearity->non_linear optimize_is Optimize Internal Standard Concentration non_linear->optimize_is Yes check_interferences Investigate Potential Interferences (Metabolites, Matrix) non_linear->check_interferences No optimize_is->check_linearity optimize_chrom Optimize Chromatographic Separation check_interferences->optimize_chrom end End: Accurate and Robust Method optimize_chrom->end

Troubleshooting workflow for this compound issues.

isotopic_interference cluster_analyte Unlabeled Albaconazole cluster_is This compound Internal Standard analyte_m0 M+0 analyte_m1 M+1 ms_signal Mass Spectrometer Signal analyte_m1->ms_signal Potential Cross-Talk to d1 Signal analyte_m2 M+2 analyte_m2->ms_signal Potential Cross-Talk to d2 Signal is_d0 d0 is_d0->ms_signal Contributes to Analyte Signal is_d1 d1 is_d2 d2 is_d3 d3

References

Adjusting mobile phase for better Albaconazole peak shape

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Albaconazole during HPLC analysis.

Troubleshooting Guide: Adjusting Mobile Phase for Better Albaconazole Peak Shape

Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to adjusting the mobile phase to improve the chromatography of Albaconazole, a basic compound.

Q1: My Albaconazole peak is tailing. How can I improve its symmetry?

Peak tailing for basic compounds like Albaconazole is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are several mobile phase adjustments you can make to mitigate this issue:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the protonated basic analyte. A pH range of 2.5 to 4.0 is generally recommended for starting method development with basic compounds.

  • Incorporate a Basic Additive: Adding a small concentration of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. A typical starting concentration is 0.1% (v/v). One published method for the chiral separation of Albaconazole enantiomers successfully utilized a mobile phase of ethanol and diethylamine (100:0.1% v/v).[1][2]

  • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and can also compete with the analyte for interaction with the stationary phase, leading to improved peak shape.

Q2: I am observing peak fronting for Albaconazole. What are the likely causes and solutions related to the mobile phase?

Peak fronting is less common than tailing for basic compounds but can occur due to several factors:

  • Sample Overload: Injecting too high a concentration of Albaconazole can lead to peak fronting. Try diluting your sample and reinjecting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.

  • Mobile Phase Composition: While less common, an inappropriate mobile phase composition can contribute to peak distortion. Ensure your mobile phase is well-mixed and degassed.

Frequently Asked Questions (FAQs)

Q3: What is a good starting point for a mobile phase when developing an HPLC method for Albaconazole on a C18 column?

A common starting point for reversed-phase HPLC of azole antifungals on a C18 column is a mixture of acetonitrile and an aqueous buffer.[3] For example, a mobile phase of acetonitrile and 0.05 M ammonium acetate buffer (e.g., in a 70:30, v/v ratio) with the pH adjusted to around 6 can be a good initial condition.[3] From there, you can optimize the organic-to-aqueous ratio and the pH to achieve the desired retention and peak shape.

Q4: Can the choice of organic modifier affect the peak shape of Albaconazole?

Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While both can be effective, they have different selectivities. If you are experiencing peak shape issues with one, it is worthwhile to try the other.

Data Presentation

The following table summarizes mobile phase compositions from published HPLC methods for Albaconazole and related azole antifungals, which can serve as a reference for method development and troubleshooting.

Analyte(s)ColumnMobile PhaseKey Observations/Purpose
Albaconazole EnantiomersChiralpak IG-3Ethanol: Diethylamine (100:0.1% v/v)Chiral separation with the use of a basic additive to improve peak shape.[1]
Ketoconazole, Isoconazole, MiconazoleC18 BDSAcetonitrile: 0.05 M Ammonium Acetate buffer (70:30, v/v), pH 6General method for azole antifungals on a C18 column.
Voriconazole, Posaconazole, ItraconazoleC6-phenylGradient with 0.01 M phosphate buffer, pH 3.5, and acetonitrileMethod for simultaneous determination of multiple triazoles.

Experimental Protocols

Below are detailed methodologies for preparing mobile phases to address common peak shape issues with Albaconazole.

Protocol 1: Low pH Mobile Phase for Reducing Peak Tailing

  • Aqueous Component Preparation:

    • Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix the filtered aqueous buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v, aqueous:organic).

    • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Mobile Phase with a Basic Additive

  • Mobile Phase Preparation:

    • Prepare the desired mixture of organic solvent (e.g., ethanol or acetonitrile) and aqueous component.

    • Add diethylamine (DEA) or triethylamine (TEA) to the mobile phase to a final concentration of 0.1% (v/v). For example, add 1 mL of DEA to 999 mL of the solvent mixture.

    • Mix thoroughly and degas before use.

Logical Workflow for Troubleshooting Albaconazole Peak Shape

The following diagram illustrates a systematic approach to troubleshooting poor peak shape for Albaconazole by adjusting the mobile phase.

TroubleshootingWorkflow start Start: Poor Albaconazole Peak Shape peak_shape Identify Peak Shape Issue start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-4.0) tailing->adjust_ph add_additive Add Basic Additive (e.g., 0.1% DEA or TEA) tailing->add_additive increase_buffer Increase Buffer Concentration tailing->increase_buffer reduce_concentration Reduce Sample Concentration fronting->reduce_concentration check_solvent Check Sample Solvent Compatibility fronting->check_solvent evaluate Evaluate Peak Shape adjust_ph->evaluate add_additive->evaluate increase_buffer->evaluate reduce_concentration->evaluate check_solvent->evaluate evaluate->peak_shape Not Improved acceptable Acceptable Peak Shape evaluate->acceptable Improved

Caption: Troubleshooting workflow for Albaconazole peak shape optimization.

References

Technical Support Center: Overcoming Low Signal-to-Noise Ratio for Albaconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise (S/N) ratios encountered during the analysis of Albaconazole-d3.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio for my this compound internal standard?

A low signal-to-noise ratio for this compound can stem from several factors, broadly categorized as issues with the internal standard itself, matrix effects, chromatographic problems, or instrument-related issues.[1] Key contributors include:

  • Suboptimal Concentration: The concentration of this compound may be too low, causing its signal to be suppressed by the analyte, especially at higher concentrations of the non-labeled Albaconazole.[2]

  • Purity and Stability: The chemical or isotopic purity of the deuterated standard might be low, leading to a weaker signal for the target mass.[3] Degradation due to improper storage (e.g., exposure to light or temperature fluctuations) or repeated freeze-thaw cycles can also lower the effective concentration.[4][5]

  • Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound, leading to ion suppression and a reduced signal.

  • Instrumental Issues: A contaminated ion source, incorrect instrument tuning, or a fatigued detector can lead to a general decrease in signal intensity for all ions, including your internal standard.

Q2: How can I determine if matrix effects are the cause of the low signal for this compound?

Matrix effects, such as ion suppression or enhancement, are a frequent cause of signal variability. A post-extraction spike analysis is a direct method to assess the impact of the sample matrix on the this compound signal.

Q3: Could the position of the deuterium labels on this compound affect its signal stability?

Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are on positions prone to exchange with hydrogen atoms from the solvent (a process known as H/D exchange), the signal of the deuterated standard can gradually decrease. It is preferable to use standards where deuterium atoms are located on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms. Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are more susceptible to exchange in protic solvents.

Q4: My signal for this compound seems to decrease as the concentration of Albaconazole increases. What could be happening?

This phenomenon often points towards ionization competition in the mass spectrometer's ion source. When both the analyte and the internal standard are present at high concentrations, they compete for ionization. If the non-labeled Albaconazole is at a much higher concentration, it can "saturate" the ionization process, leading to a suppressed signal for this compound.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal-to-Noise

This guide provides a step-by-step workflow to diagnose the root cause of a low signal-to-noise ratio for this compound.

cluster_0 Initial Checks cluster_1 Investigation cluster_2 Resolution A Low S/N for this compound Observed B Check Instrument Performance (System Suitability Test) A->B C Review Standard Preparation (Concentration, Storage, Purity) B->C I Clean and Tune Mass Spectrometer B->I System Fails D Perform Post-Extraction Spike Analysis (See Protocol 1) C->D If standard is OK J Optimize IS Concentration C->J Concentration Suspected E Evaluate Chromatography (Peak Shape, Retention Time, Co-elution) D->E If matrix effect is significant G Optimize Sample Preparation (Dilution, SPE, LLE) D->G Ion Suppression Detected F Assess H/D Exchange (Incubate in Mobile Phase) E->F If chromatography is good H Adjust Chromatographic Method (Gradient, Column, Mobile Phase) E->H Poor Peak Shape or Co-elution

Caption: A flowchart for systematically troubleshooting a low signal-to-noise ratio.

Guide 2: Addressing Specific Issues
Problem Potential Cause Recommended Action
Low Signal in All Samples Instrument ContaminationClean the ion source, capillary, and other components as per the manufacturer's guidelines.
Incorrect MS ParametersOptimize parameters such as capillary voltage, gas flow, and temperature for Albaconazole.
Degraded Internal StandardPrepare a fresh stock solution of this compound from a reliable source.
Signal Decreases Over a Run Matrix BuildupImplement a column wash step between injections to clean the column.
Ion Source ContaminationClean the ion source.
Detector FatigueIf the issue persists after cleaning, the detector may need servicing.
Inconsistent Signal Inconsistent Sample PreparationEnsure consistent extraction recovery and evaporation/reconstitution steps.
LC System LeakCheck for leaks in the LC system which can cause pressure drops and inconsistent flow rates.
No Signal or Very Weak Signal Incorrect MRM TransitionVerify the precursor and product ion masses for this compound.
Low ConcentrationThe concentration of the analyte in the sample may be below the instrument's limit of detection (LOD).

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects

This experiment helps to determine if components in the sample matrix are suppressing the ionization of this compound.

Objective: To compare the signal intensity of this compound in a clean solvent versus an extracted blank matrix.

Materials:

  • This compound working solution

  • Clean solvent (e.g., mobile phase or reconstitution solvent)

  • Blank matrix (e.g., plasma, tissue homogenate without Albaconazole or this compound)

  • Your standard LC-MS/MS system and method

Procedure:

  • Prepare Sample Set A (Neat Solution):

    • Spike the this compound working solution into the clean solvent to achieve the final concentration used in your samples.

  • Prepare Sample Set B (Post-Extraction Spike):

    • Perform your entire sample preparation procedure on the blank matrix.

    • After the final extraction step, spike the extracted matrix with the this compound working solution to the same final concentration as in Set A.

  • Analysis:

    • Inject and analyze both sets of samples using your established LC-MS/MS method.

Data Interpretation:

Observation Interpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.
Peak areas in both sets are comparable.The matrix has a minimal effect on the signal.

Troubleshooting Matrix Effects:

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components causing ion suppression. This may involve changing the column, mobile phase, or gradient profile.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for Albaconazole and this compound

The following are typical starting parameters for the analysis of Albaconazole and its deuterated internal standard. Optimization may be required for your specific instrument and matrix.

Parameter Albaconazole This compound
Precursor Ion (m/z) 466.1469.1
Product Ion (m/z) 397.1400.1
Collision Energy (eV) 2525
Dwell Time (ms) 100100
Polarity PositivePositive

Note: These values are illustrative and should be optimized empirically.

Table 2: Example Signal-to-Noise Ratio Comparison
Sample Type Expected S/N Ratio Observed Low S/N Ratio Potential Implication
Neat Standard > 100< 20Instrument issue, degraded standard
Spiked Blank Matrix > 50< 10Significant matrix suppression
High Concentration Sample > 100Decreases with analyte conc.Ionization competition

Visualizations

cluster_workflow Troubleshooting Workflow for Low this compound Signal cluster_solutions Solutions Start Low Signal-to-Noise Observed Check_Standard Verify Standard Integrity (Age, Storage, Concentration) Start->Check_Standard Check_Instrument Assess Instrument Performance (Cleanliness, Calibration) Start->Check_Instrument Matrix_Test Perform Matrix Effect Test (Post-Extraction Spike) Check_Standard->Matrix_Test Standard OK New_Standard Prepare Fresh Standard Check_Standard->New_Standard Standard Suspect Tune_MS Clean/Tune MS Check_Instrument->Tune_MS Performance Issue Chromatography_Review Review Chromatography (Peak Shape, Retention) Matrix_Test->Chromatography_Review No Matrix Effect Optimize_Prep Improve Sample Cleanup Matrix_Test->Optimize_Prep Suppression Found Adjust_LC Modify LC Method Chromatography_Review->Adjust_LC Poor Peak Shape

Caption: A logical workflow for diagnosing the cause of a low signal for this compound.

References

Preventing degradation of Albaconazole during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Albaconazole during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Albaconazole degradation during sample preparation?

A1: Based on the general stability of triazole antifungal agents, the primary factors that can contribute to the degradation of Albaconazole include exposure to harsh pH conditions (both acidic and alkaline), high temperatures, direct light (photodegradation), and strong oxidizing agents. The triazole moiety, while generally stable to metabolic degradation, can be susceptible to certain chemical stressors.[1]

Q2: What is the recommended solvent for dissolving and diluting Albaconazole?

A2: Albaconazole is soluble in dimethyl sulfoxide (DMSO).[2] For analytical purposes, it is recommended to prepare a stock solution in DMSO and then dilute it with a suitable aqueous buffer or mobile phase for your specific application. It is crucial to ensure the final concentration of DMSO is compatible with your experimental system, as high concentrations may be toxic to cells or interfere with analytical methods.

Q3: How should I store my Albaconazole stock solutions and samples?

A3: To minimize degradation, Albaconazole stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage.[2] For short-term storage, refrigeration at 2-8°C is acceptable. Samples prepared in aqueous solutions should ideally be analyzed immediately or stored at low temperatures and protected from light. Repeated freeze-thaw cycles should be avoided.

Q4: Are there any known incompatibilities of Albaconazole with common lab materials?

A4: While specific incompatibility studies for Albaconazole are not widely published, it is good laboratory practice to use high-quality, inert materials such as polypropylene or glass for sample containers and processing. Adsorption to container surfaces can be a potential issue for hydrophobic compounds like Albaconazole, so pre-silanized vials may be considered for highly sensitive analyses.

Q5: What are the potential degradation products of Albaconazole?

A5: Specific degradation products of Albaconazole have not been extensively characterized in publicly available literature. However, based on the degradation pathways of other triazole antifungals, potential degradation products could arise from oxidation of the triazole ring, cleavage of the side chain, or modifications to the quinazolinone core.[3] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to identify and characterize the specific degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during Albaconazole sample preparation and analysis.

Issue Potential Cause Troubleshooting Steps
Low recovery of Albaconazole in processed samples Degradation during extraction: Exposure to extreme pH, high temperature, or light during the extraction process.- Optimize extraction pH to be near neutral. - Perform extraction steps on ice or at reduced temperatures. - Protect samples from light by using amber vials or covering with aluminum foil.
Adsorption to labware: Albaconazole may adsorb to plastic or glass surfaces.- Use low-adsorption microcentrifuge tubes and pipette tips. - Consider using silanized glassware. - Include a rinsing step of the original sample container with the extraction solvent to recover any adsorbed compound.
Variable or inconsistent analytical results Incomplete dissolution: Albaconazole may not be fully dissolved in the initial solvent.- Ensure complete dissolution of the stock solution in DMSO, using sonication if necessary.[2] - Vortex samples thoroughly after each dilution step.
Precipitation upon dilution: Diluting a concentrated DMSO stock into an aqueous solution can cause precipitation.- Optimize the dilution scheme to keep the final DMSO concentration low (typically <1%). - Perform dilutions at room temperature and vortex immediately. - Visually inspect for any precipitate before analysis.
Appearance of unknown peaks in chromatograms Sample degradation: New peaks may correspond to degradation products.- Review the sample preparation workflow for potential stressors (see Q1 in FAQs). - Prepare fresh samples and analyze them immediately. - If degradation is suspected, conduct a mini-stability study by exposing the sample to different conditions (e.g., leaving it on the benchtop for several hours) to confirm the appearance of the extra peaks.
Contamination: The unknown peaks could be from contaminated solvents, reagents, or labware.- Analyze a solvent blank to check for contamination. - Use fresh, high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned.

Experimental Protocols

Protocol 1: Preparation of Albaconazole Stock Solution
  • Objective: To prepare a concentrated stock solution of Albaconazole for subsequent experiments.

  • Materials:

    • Albaconazole powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator bath

    • Amber glass vial or polypropylene tube

  • Procedure:

    • Accurately weigh the desired amount of Albaconazole powder using a calibrated analytical balance.

    • Transfer the powder to a sterile amber glass vial or polypropylene tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the mixture for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particulate matter is present.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Objective: To prepare diluted working solutions of Albaconazole for use in cell-based or biochemical assays.

  • Materials:

    • Albaconazole stock solution (from Protocol 1)

    • Appropriate aqueous buffer or cell culture medium (e.g., RPMI-1640)

    • Sterile polypropylene tubes

    • Calibrated pipettes

  • Procedure:

    • Thaw the Albaconazole stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.

    • It is recommended to perform intermediate dilutions to minimize pipetting errors and to ensure the final DMSO concentration is kept to a minimum (e.g., below 1% v/v).

    • Vortex each dilution thoroughly.

    • Use the freshly prepared working solutions immediately to avoid potential degradation or precipitation in the aqueous environment.

Data Presentation

The following table summarizes hypothetical stability data for Albaconazole under various stress conditions. This data is for illustrative purposes to guide researchers in designing their experiments and is not based on published experimental results for Albaconazole.

Stress Condition Duration Parameter Hypothetical % Degradation Potential Degradation Products
Acidic 24 hours0.1 M HCl at 60°C15-25%Hydrolysis of the quinazolinone ring
Alkaline 24 hours0.1 M NaOH at 60°C20-35%Ring opening or side-chain cleavage
Oxidative 24 hours3% H₂O₂ at room temp30-50%N-oxidation of the triazole ring
Thermal 48 hours80°C (solid state)5-10%Minor degradation
Photolytic 24 hoursUV light (254 nm)10-20%Photodegradation products

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_analysis Sample Analysis weigh Weigh Albaconazole Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate store_stock Store at -20°C / -80°C sonicate->store_stock thaw Thaw Stock Solution store_stock->thaw Retrieve for use dilute Serial Dilution in Aqueous Buffer thaw->dilute vortex Vortex Thoroughly dilute->vortex use Use Immediately in Assay vortex->use prepare_sample Prepare Biological Sample (e.g., plasma, tissue homogenate) use->prepare_sample Spike into matrix extract Extract Albaconazole (e.g., SPE, LLE) prepare_sample->extract analyze Analyze by LC-MS/MS extract->analyze

Caption: Experimental workflow for the preparation and analysis of Albaconazole samples.

degradation_pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products Albaconazole Albaconazole Hydrolysis Hydrolyzed Products Albaconazole->Hydrolysis Oxidation_Prod Oxidized Metabolites Albaconazole->Oxidation_Prod Photodegradation Photodegradation Adducts Albaconazole->Photodegradation Isomers Isomerization Products Albaconazole->Isomers Acid Acidic pH Acid->Albaconazole Base Alkaline pH Base->Albaconazole Oxidation Oxidizing Agents Oxidation->Albaconazole Light UV/Visible Light Light->Albaconazole Heat High Temperature Heat->Albaconazole

Caption: Potential degradation pathways of Albaconazole under various stress conditions.

References

Validation & Comparative

A Comparative In Vitro Analysis of Albaconazole and Itraconazole Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antifungal activity of albaconazole and itraconazole, two prominent triazole antifungal agents. The information presented herein is curated from peer-reviewed studies to assist researchers in evaluating their potential applications.

Mechanism of Action

Both albaconazole and itraconazole are members of the triazole class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these drugs compromise the integrity and function of the cell membrane, leading to the inhibition of fungal growth and replication.

In Vitro Antifungal Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for albaconazole and itraconazole against a range of clinically relevant fungal pathogens. MIC values are a measure of the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in vitro. Lower MIC values are indicative of greater antifungal potency.

Fungal SpeciesDrugMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Yeasts
Candida albicansAlbaconazole0.001 - >2.50.011-[1]
Itraconazole≤0.016 - >8.00.0630.5-1[2][3]
Candida glabrataAlbaconazole0.005 - 0.780.095-[1]
Itraconazole0.06 - >160.5-1-[3]
Candida parapsilosisAlbaconazole<0.005 - 0.182--
Itraconazole≤0.03 - 40.1250.5
Candida kruseiAlbaconazole0.01 - >2.50.19-
Itraconazole0.06 - >160.51
Molds
Aspergillus fumigatusAlbaconazole0.27 - 4.5--
Itraconazole0.125 - >160.5-11-2
Aspergillus flavusAlbaconazole---
Itraconazole0.125 - 80.51
Aspergillus nigerAlbaconazole---
Itraconazole0.125 - 40.51
Aspergillus terreusAlbaconazole---
Itraconazole0.25 - 812

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates tested, respectively. Dashes indicate that the data was not available in the cited sources. The variability in MIC ranges can be attributed to differences in the specific strains tested and the methodologies used across studies.

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily based on standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M38-A2)

The CLSI M38-A2 is a reference method for the broth dilution antifungal susceptibility testing of filamentous fungi.

  • Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. A suspension of conidia is prepared in sterile saline containing a wetting agent. The turbidity of the suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium, which is buffered to a pH of 7.0 with MOPS buffer.

  • Incubation: The microdilution plates are incubated at 35°C for 48 to 72 hours, depending on the fungal species.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity compared to the growth control well.

EUCAST Broth Microdilution Method

The EUCAST methodology presents some modifications to the CLSI standard.

  • Medium: RPMI 1640 medium is supplemented with 2% glucose to enhance fungal growth.

  • Inoculum Size: The final inoculum concentration is typically higher, ranging from 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Endpoint Reading: For azoles, the endpoint is defined as the complete inhibition of growth.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., on PDA) inoculum_prep Inoculum Preparation (Spectrophotometric Adjustment) fungal_culture->inoculum_prep Harvest & Suspend inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation antifungal_prep Serial Dilution of Antifungal Agent antifungal_prep->inoculation incubation Incubation (e.g., 35°C for 48h) inoculation->incubation visual_reading Visual or Spectrophotometric Reading of Growth incubation->visual_reading mic_determination MIC Determination (Lowest concentration with significant growth inhibition) visual_reading->mic_determination

Caption: Workflow for MIC determination via broth microdilution.

Signaling Pathway Inhibition

The antifungal activity of both albaconazole and itraconazole is a direct consequence of inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the fungal cell membrane's structural and functional integrity.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation inhibitor Albaconazole / Itraconazole inhibitor->enzyme Inhibition enzyme->ergosterol Conversion

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

A Comparative Guide to Albaconazole Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Albaconazole: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a representative Microbiological Assay. The selection of an appropriate assay is critical for drug development, therapeutic drug monitoring, and pharmacokinetic studies. This document outlines the performance characteristics, experimental protocols, and comparative advantages of each method based on available experimental data.

Performance Comparison

The choice of a quantification assay depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, throughput, and cost-effectiveness. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and a representative Microbiological Assay for Albaconazole quantification.

Table 1: Comparison of General Assay Characteristics

FeatureHPLC-UVLC-MS/MSMicrobiological Assay
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Inhibition of fungal growth in proportion to the drug concentration.
Selectivity Moderate to high; potential for interference from co-eluting compounds.Very high; distinguishes compounds based on mass-to-charge ratio.Low; susceptible to interference from other antifungal compounds.
Sensitivity Moderate.Very high; considered the gold standard for trace-level quantification.Low to moderate.
Throughput Moderate.High, with rapid analysis times per sample.Low; requires long incubation periods.
Cost Moderate instrument cost, lower operational cost.High instrument cost, moderate operational cost.Low instrument cost, low operational cost.
Application Routine analysis, quality control, formulation development.Pharmacokinetic studies, bioequivalence studies, therapeutic drug monitoring.Potency testing of active pharmaceutical ingredients (APIs).

Table 2: Comparative Quantitative Performance of Albaconazole Assays

ParameterHPLC-UV (Chiral DAD)[1]LC-MS/MS (Chiral)[1]Representative Microbiological Assay*
Linearity Range 10 - 100 ng/mL10 - 100 ng/mLTypically in the µg/mL range
Accuracy (% Recovery) 96.0% - 99.3%98.4% - 99.7%Not specifically reported for Albaconazole
Precision (%RSD) 0.63% - 1.86%0.45% - 1.41%Not specifically reported for Albaconazole
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mLNot specifically reported for Albaconazole
Run Time per Sample ~20 minutes< 10 minutes24 - 48 hours (incubation)

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each quantification method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into HPLC Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Area vs. Concentration) UV_Detection->Data_Analysis

Figure 1: HPLC-UV Experimental Workflow.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Internal_Standard Addition of Internal Standard Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Analysis (MRM) Ionization->Mass_Analysis Data_Analysis Data Analysis (Analyte/IS Ratio vs. Concentration) Mass_Analysis->Data_Analysis

Figure 2: LC-MS/MS Experimental Workflow.

Microbiological_Assay_Workflow cluster_prep Assay Preparation cluster_analysis Sample Analysis Prepare_Media Prepare Agar Medium Inoculate_Media Inoculate with Susceptible Fungus (e.g., Candida albicans) Prepare_Media->Inoculate_Media Pour_Plates Pour Agar Plates Inoculate_Media->Pour_Plates Apply_Samples Apply Standards and Samples to Wells/Discs Pour_Plates->Apply_Samples Incubation Incubate Plates (e.g., 24-48h at 35°C) Apply_Samples->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Data_Analysis Data Analysis (Zone Diameter vs. Log Concentration) Measure_Zones->Data_Analysis

Figure 3: Microbiological Assay Workflow.

Detailed Experimental Protocols

HPLC-UV Method (Chiral Separation)

This protocol is based on the method described by Sangamithra et al. (2023) for the chiral separation of Albaconazole enantiomers.[1]

  • Sample Preparation:

    • Prepare a stock solution of Albaconazole.

    • Prepare working standard solutions by diluting the stock solution.

    • For biological samples, perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant for injection.

  • Chromatographic Conditions:

    • Column: Chiralpak IG-3 (250 × 4.6 mm, 5 µm).[1]

    • Mobile Phase: Ethanol and Diethylamine (100:0.1% v/v).[1]

    • Flow Rate: 1.0 mL/minute.

    • Detection: Diode Array Detector (DAD) at 240 nm.

    • Run Time: Approximately 20 minutes.

  • Validation Parameters:

    • The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

LC-MS/MS Method (Chiral Separation)

This protocol is also based on the method by Sangamithra et al. (2023).

  • Sample Preparation:

    • Follow the same sample preparation steps as for the HPLC-UV method. The use of a deuterated internal standard is highly recommended for improved accuracy.

  • LC-MS/MS Conditions:

    • Column: Chiralpak IG-3 (100 × 4.6 mm, 3 µm).

    • Mobile Phase: Acetonitrile and 10 mM Ammonium Bicarbonate (90:10 v/v).

    • Flow Rate: 0.5 mL/minute.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transition: m/z 432.0 (parent ion) → m/z 391.0 (daughter ion) for Albaconazole.

  • Validation Parameters:

    • The method was validated according to ICH guidelines, demonstrating improved selectivity, precision, and accuracy compared to the HPLC-DAD method.

Representative Microbiological Assay (Agar Diffusion Method)
  • Materials:

    • Test Organism: A susceptible strain of Candida albicans (e.g., ATCC 90028).

    • Culture Medium: Sabouraud Dextrose Agar.

    • Standard and Sample Preparation: Prepare stock solutions of Albaconazole reference standard and test samples in a suitable solvent (e.g., DMSO). Prepare a series of dilutions for the standard curve.

  • Assay Procedure:

    • Prepare Sabouraud Dextrose Agar according to the manufacturer's instructions and sterilize.

    • Cool the agar to 45-50°C and inoculate with a standardized suspension of Candida albicans.

    • Pour the inoculated agar into sterile petri dishes and allow to solidify.

    • Create wells in the agar or place sterile paper discs onto the surface.

    • Pipette a fixed volume of each standard dilution and sample solution into the wells or onto the discs.

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zones of inhibition around each well/disc.

  • Data Analysis:

    • Plot the logarithm of the concentration of the standard solutions against the diameter of the zones of inhibition.

    • Determine the concentration of the test samples by interpolating their zone diameters on the standard curve.

  • Validation Parameters (to be established):

    • Linearity, accuracy, precision, selectivity, and robustness need to be determined through a formal validation study.

Conclusion and Recommendations

The choice of an assay for Albaconazole quantification should be guided by the specific research or clinical question.

  • LC-MS/MS is the most sensitive and selective method, making it ideal for pharmacokinetic studies and therapeutic drug monitoring where low concentrations in complex biological matrices are expected. Its high throughput also makes it suitable for large sample sets.

  • HPLC-UV offers a good balance of performance and cost. It is a reliable method for quality control, formulation analysis, and studies where the expected concentrations are within its linear range. While less sensitive than LC-MS/MS, it is more accessible to laboratories that do not have mass spectrometry capabilities.

  • A Microbiological Assay , once validated, would be a cost-effective method for determining the biological activity (potency) of Albaconazole. However, it suffers from lower precision, longer analysis times, and potential for interference compared to chromatographic methods. Its primary application would be in quality control testing of the active pharmaceutical ingredient.

For a comprehensive understanding of Albaconazole's disposition and efficacy, a combination of these methods may be most appropriate. For instance, LC-MS/MS could be used for pharmacokinetic profiling, while a microbiological assay could confirm the biological potency of the drug substance. Direct cross-validation studies are encouraged to establish a clear correlation between the concentrations measured by these different techniques.

References

A Comparative Guide to the Bioequivalence of Oral Albaconazole Formulations: Tablet vs. Capsule

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioequivalence, pharmacokinetics, and safety profiles of two oral formulations of albaconazole: a single 400 mg tablet and four 100 mg capsules. The data and methodologies presented are derived from a Phase I, open-label, two-sequence crossover study conducted in healthy participants.[1][2][3][4][5]

Data Presentation: Pharmacokinetic Parameters

A summary of the key pharmacokinetic (PK) parameters for both albaconazole and its primary metabolite, 6-hydroxyalbaconazole, is presented below. These parameters are crucial for assessing the bioequivalence of the two formulations.

Table 1: Geometric Mean Pharmacokinetic Parameters of Albaconazole and 6-hydroxyalbaconazole for Tablet and Capsule Formulations

ParameterAlbaconazole (Tablet)Albaconazole (Capsule)6-hydroxyalbaconazole (Tablet)6-hydroxyalbaconazole (Capsule)
Cmax (ng/mL) 794.31014.8109.1114.4
AUC0-t (ng·h/mL) 38,80043,35017,99018,740
AUC0-inf (ng·h/mL) 42,94047,17021,30022,090
tmax (h) 6.06.08.06.0
t1/2 (h) 73.775.873.175.3

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

The study revealed that the area under the curve (AUC) and the maximum measured plasma concentration (Cmax) for the albaconazole tablet were approximately 10% and 22% lower, respectively, than for the albaconazole capsules. The 90% confidence intervals for the ratios of Cmax and AUC values fell outside the standard bioequivalence range of 80%–125%. Consequently, the tablet and capsule formulations of albaconazole are not considered bioequivalent.

Experimental Protocols

The bioequivalence of the two albaconazole formulations was assessed in a Phase I, single-center, randomized, open-label, two-period, two-sequence crossover study.

Study Design:

  • Participants: Forty healthy male and female volunteers between the ages of 18 and 45 were enrolled.

  • Dosing: Participants were randomly assigned to one of two treatment sequences.

    • Sequence 1: A single 400 mg tablet of albaconazole, followed by a crossover to a single dose of four 100 mg albaconazole capsules.

    • Sequence 2: A single dose of four 100 mg albaconazole capsules, followed by a crossover to a single 400 mg tablet of albaconazole.

  • Washout Period: A washout period was observed between the two treatment periods.

  • Blood Sampling: Blood samples were collected from participants over a period of 15 days following the administration of each formulation to determine the plasma concentrations of albaconazole and its primary metabolite, 6-hydroxyalbaconazole.

Analytical Method:

  • The plasma concentrations of albaconazole and 6-hydroxyalbaconazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The linear range of the assay for both analytes was 1.000–1000 ng/mL.

  • The accuracy of the method ranged from -5.6% to 4.3% for albaconazole and -7.6% to 0.1% for 6-hydroxyalbaconazole.

  • The precision of the method was between 3.1% and 5.1% for albaconazole and 4.1% and 6.5% for 6-hydroxyalbaconazole.

Safety Assessment:

  • Safety and tolerability were monitored throughout the study. Both formulations were found to be safe and well-tolerated. The majority of adverse events reported were mild and primarily related to the gastrointestinal or nervous systems.

Mandatory Visualization

The following diagram illustrates the experimental workflow of the bioequivalence study.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Participant_Screening Participant Screening Informed_Consent Informed Consent Participant_Screening->Informed_Consent Enrollment Enrollment (n=40) Informed_Consent->Enrollment Randomization Randomization Enrollment->Randomization Group_A Group A (n=20) 400mg Tablet Randomization->Group_A Group_B Group B (n=20) 4x100mg Capsules Randomization->Group_B Blood_Sampling_1 Blood Sampling (15 days) Group_A->Blood_Sampling_1 Group_B->Blood_Sampling_1 Washout Washout Blood_Sampling_1->Washout LC_MS_MS LC-MS/MS Analysis Blood_Sampling_1->LC_MS_MS Group_A_Crossover Group A (n=20) 4x100mg Capsules Washout->Group_A_Crossover Group_B_Crossover Group B (n=20) 400mg Tablet Washout->Group_B_Crossover Blood_Sampling_2 Blood Sampling (15 days) Group_A_Crossover->Blood_Sampling_2 Group_B_Crossover->Blood_Sampling_2 Blood_Sampling_2->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Bioequivalence_Assessment Bioequivalence Assessment PK_Analysis->Bioequivalence_Assessment

Caption: Workflow of the two-sequence crossover bioequivalence study.

References

A Head-to-Head Comparison of Albaconazole and Voriconazole for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Scientists and Drug Development Professionals

In the landscape of antifungal therapeutics, the azole class of drugs remains a cornerstone for the management of a wide spectrum of fungal infections. Within this class, both established and investigational agents offer distinct profiles. This guide provides a detailed, head-to-head comparison of Voriconazole, a widely used second-generation triazole, and Albaconazole, an investigational triazole that has demonstrated potent in vitro and in vivo activity. This comparison is intended for researchers, scientists, and drug development professionals, presenting key data from preclinical studies to facilitate an objective evaluation of their respective attributes.

Mechanism of Action: A Shared Target

Both Albaconazole and Voriconazole are members of the triazole class and share the same fundamental mechanism of action. They exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By binding to the heme iron atom in the active site of CYP51, both drugs prevent the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequences of this disruption are twofold: it compromises the structural integrity and function of the cell membrane and inhibits fungal growth and replication. While Voriconazole's action is primarily fungistatic against yeasts like Candida, it can exhibit fungicidal activity against certain filamentous fungi, such as Aspergillus species.[1] Albaconazole is also considered to have broad-spectrum activity, and its mechanism is presumed to be similar.[1]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Triazole Antifungals cluster_outcome Cellular Outcome Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Intermediates 14-methylated sterols (toxic intermediates) Disruption Fungal Cell Membrane Disruption Intermediates->Disruption Albaconazole Albaconazole CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) Albaconazole->CYP51 (Lanosterol 14α-demethylase) Inhibition Voriconazole Voriconazole Voriconazole->CYP51 (Lanosterol 14α-demethylase) Inhibition Inhibition Inhibition of Fungal Growth & Replication Disruption->Inhibition

Figure 1. Mechanism of action for Albaconazole and Voriconazole.

In Vitro Efficacy: A Comparative Overview

The in vitro activity of an antifungal agent, typically measured by the Minimum Inhibitory Concentration (MIC), is a critical indicator of its potential therapeutic efficacy. Both Albaconazole and Voriconazole have demonstrated broad-spectrum activity against a range of fungal pathogens.

Data Presentation: In Vitro Susceptibility Data (MIC)

While direct head-to-head comparative studies are limited, the following tables summarize available MIC data from various sources to provide a comparative perspective. It is important to note that variations in testing methodology can influence MIC values.

Table 1: Comparative In Vitro Activity against Aspergillus Species

Organism Drug MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Aspergillus fumigatus Albaconazole 0.25 - [1]
Voriconazole 0.25 - 0.5 0.5 - 1.0 [2][3]
Aspergillus flavus Albaconazole - - -
Voriconazole 0.5 - 1.0 1.0
Aspergillus niger Albaconazole - - -
Voriconazole 1.0 1.0
Aspergillus terreus Albaconazole - - -

| | Voriconazole | 0.25 | 0.5 | |

Table 2: Comparative In Vitro Activity against Candida Species

Organism Drug MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Candida albicans Albaconazole - ≤1.0
Voriconazole ≤0.03 - 0.06 0.06 - 0.125
Candida glabrata Albaconazole - ≤1.0
Voriconazole 0.125 - 0.5 1.0 - 4.0
Candida krusei Albaconazole - ≤1.0
Voriconazole 0.125 - 0.25 0.5 - 1.0
Candida parapsilosis Albaconazole - ≤1.0

| | Voriconazole | ≤0.03 | 0.06 | |

Table 3: Comparative In Vitro Activity against Dermatophytes

Organism Drug Geometric Mean MIC (µg/mL) MIC Range (µg/mL) Reference
Trichophyton rubrum Albaconazole - - -
Voriconazole 0.05 -
Various Dermatophytes Albaconazole Potent activity reported -

| (19 species) | Voriconazole | - | 0.03 - >64 | |

In Vivo Efficacy: Insights from Animal Models

Animal models of fungal infections are indispensable for evaluating the in vivo efficacy of antifungal candidates. Both Albaconazole and Voriconazole have been assessed in various models, demonstrating their potential to treat systemic and localized fungal diseases.

Albaconazole has shown efficacy in animal models of systemic aspergillosis, candidiasis, cryptococcosis, and scedosporiosis. In a rabbit model of cryptococcal meningitis, albaconazole was as effective as fluconazole. Voriconazole has also demonstrated efficacy in various animal models, including guinea pig models of aspergillosis and rabbit models of candidiasis.

Pharmacokinetic Profiles: A Key Differentiator

The pharmacokinetic properties of an antifungal agent are crucial determinants of its dosing regimen and clinical utility.

Table 4: Comparative Pharmacokinetic Parameters

Parameter Albaconazole Voriconazole Reference
Oral Bioavailability Good ~96%
Metabolism Hepatic (CYP450) Hepatic (Primarily CYP2C19, also CYP2C9, CYP3A4)
Elimination Half-life Long, allows for potential once-weekly dosing ~6 hours (dose-dependent)
Pharmacokinetics - Non-linear

| Drug Interactions | Potential for CYP450 interactions | Numerous, significant interactions via CYP inhibition | |

A significant potential advantage of Albaconazole is its long elimination half-life, which may allow for less frequent dosing schedules, potentially improving patient adherence. Voriconazole, in contrast, has a shorter, dose-dependent half-life and is known for its non-linear pharmacokinetics and a high potential for drug-drug interactions due to its metabolism through and inhibition of multiple CYP450 enzymes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key in vitro and in vivo assays used to evaluate antifungal agents.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the MIC of an antifungal agent against a specific fungal isolate.

start Start prep_fungi Prepare standardized fungal inoculum (e.g., 0.5 McFarland) start->prep_fungi inoculate Inoculate microtiter wells with fungal suspension prep_fungi->inoculate prep_drug Prepare serial two-fold dilutions of antifungal agent in microtiter plate prep_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read Visually or spectrophotometrically determine lowest concentration with no visible growth (MIC) incubate->read end End read->end

Figure 2. Workflow for MIC determination by broth microdilution.

Protocol Steps:

  • Fungal Isolate Preparation: The fungal isolate is cultured on appropriate agar media. A suspension is prepared in sterile saline and adjusted to a specific turbidity, typically a 0.5 McFarland standard.

  • Antifungal Agent Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that inhibits visible growth of the fungus.

Animal Model of Invasive Aspergillosis

Animal models are crucial for evaluating the in vivo efficacy of antifungal drugs against systemic infections like invasive aspergillosis.

cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis immunosuppress Induce immunosuppression in mice (e.g., with cyclophosphamide) infect Infect mice with Aspergillus fumigatus (e.g., intranasally or intravenously) immunosuppress->infect treat Administer antifungal agent (e.g., Albaconazole or Voriconazole) at various doses infect->treat monitor Monitor survival, clinical signs, and body weight treat->monitor assess Assess fungal burden in target organs (e.g., lungs, kidneys) via CFU counts or qPCR monitor->assess histology Perform histopathological examination of tissues assess->histology

Figure 3. Experimental workflow for an in vivo aspergillosis model.

Protocol Steps:

  • Animal Model: Typically, immunocompromised mice (e.g., neutropenic) are used to mimic the host conditions susceptible to invasive aspergillosis.

  • Infection: Animals are infected with a standardized inoculum of Aspergillus fumigatus conidia, often via the intravenous or intranasal route.

  • Treatment: Treatment with the antifungal agent (e.g., Albaconazole or Voriconazole) is initiated at a specified time post-infection and administered for a defined period.

  • Monitoring and Endpoints: Key endpoints include survival, clinical scores, and fungal burden in target organs (e.g., lungs, kidneys), which is often quantified by colony-forming unit (CFU) counts or quantitative PCR (qPCR). Histopathological analysis of tissues is also commonly performed to assess tissue damage and fungal invasion.

Conclusion

This guide provides a comparative overview of Albaconazole and Voriconazole based on available preclinical data. Both agents are potent inhibitors of fungal ergosterol biosynthesis. Voriconazole is a well-established therapeutic with a broad spectrum of activity, but its clinical use is complicated by non-linear pharmacokinetics and a high potential for drug interactions. Albaconazole has demonstrated promising broad-spectrum in vitro and in vivo activity, with a pharmacokinetic profile that may offer the advantage of less frequent dosing.

The discontinuation of Albaconazole's clinical development means that a definitive comparison based on robust clinical trial data is not possible. However, the preclinical data presented here offer valuable insights for researchers in the field of antifungal drug discovery and development, highlighting the distinct characteristics of these two triazole agents. Further research into novel triazoles with optimized pharmacokinetic and safety profiles remains a critical endeavor in the fight against invasive fungal infections.

References

A Comparative Analysis of Isotopic Labeling Efficiency: Albaconazole-d3 Versus Other Commercially Available Antifungal Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug candidates. This guide provides an objective comparison of the isotopic labeling characteristics of Albaconazole-d3 against other widely used deuterated standards for antifungal drugs, including Itraconazole-d5, Voriconazole-d3, and Posaconazole-d4. The information presented herein is compiled from commercially available data and established principles of bioanalysis to assist researchers in selecting the most appropriate internal standard for their specific applications.

Principles of Isotopic Labeling in Bioanalysis

Stable isotope-labeled internal standards, particularly deuterated compounds, are the preferred choice in quantitative mass spectrometry-based bioanalysis.[1] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute chromatographically and experience similar ionization effects, thereby effectively compensating for variations in sample extraction, matrix effects, and instrument response.[2][3] The ideal deuterated internal standard should possess high isotopic purity, with the deuterium labels located on metabolically stable positions to prevent back-exchange with protons from the surrounding environment.[2]

Comparison of Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative assays. It is defined as the percentage of the labeled compound that contains the desired number of deuterium atoms. The presence of unlabeled (d0) or partially labeled species can interfere with the measurement of the analyte, leading to inaccurate results.

The following table summarizes the available isotopic purity data for this compound and other selected deuterated antifungal standards, based on information from their Certificates of Analysis (CoA).

Internal StandardDegree of DeuterationReported Isotopic Purity (%)Isotopic Distribution
This compound d398.8[4]d0=0.02%, d1=0.09%, d2=3.29%, d3=96.60%
Itraconazole-d5 d5≥99 (d1-d5)A representative lot was 88% d5, 12% d4 with no d0
Voriconazole-d3 d3>95>99.9% (d0 = 0.00%)
Posaconazole-d4 d4≥97Not specified

Note: Isotopic purity and distribution can vary between different batches and suppliers. It is crucial to consult the Certificate of Analysis for the specific lot being used.

Experimental Protocols

The determination of isotopic purity and the assessment of the stability of the isotopic label are crucial steps in the validation of a deuterated internal standard. Below are generalized experimental protocols for these evaluations.

Isotopic Purity Determination by Mass Spectrometry

Objective: To determine the isotopic distribution and purity of a deuterated internal standard.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration appropriate for mass spectrometric analysis.

  • Mass Spectrometric Analysis: Infuse the solution directly into a high-resolution mass spectrometer (HRMS) or analyze by liquid chromatography-mass spectrometry (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of the deuterated standard.

  • Data Analysis: Identify and integrate the peak areas of the unlabeled compound (d0) and all deuterated species (d1, d2, d3, etc.). Calculate the percentage of each species relative to the total integrated area to determine the isotopic distribution. The isotopic purity is the percentage of the desired deuterated species.

Assessment of Isotopic Label Stability (H/D Exchange)

Objective: To evaluate the stability of the deuterium labels and ensure they do not exchange with protons from the sample matrix or mobile phase under analytical conditions.

Methodology:

  • Incubation: Incubate the deuterated internal standard in a blank biological matrix (e.g., plasma, serum) at a relevant temperature (e.g., 37°C) for a duration that mimics the sample preparation and analysis time.

  • Sample Preparation: Extract the deuterated standard from the matrix using the established analytical method.

  • LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS, monitoring the mass-to-charge ratio (m/z) of the deuterated standard.

  • Data Analysis: Compare the mass spectrum of the incubated sample with that of a freshly prepared standard. Any significant decrease in the abundance of the fully deuterated species or an increase in the abundance of partially deuterated or unlabeled species would indicate instability of the isotopic label.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols described above.

Isotopic_Purity_Determination cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Analysis prep Prepare solution of deuterated standard ms Infuse into HRMS or analyze by LC-MS prep->ms Introduce sample acquire Acquire mass spectrum ms->acquire Generate data analyze Integrate isotopic peaks (d0, d1, d2, d3...) acquire->analyze Process spectrum calculate Calculate isotopic distribution and purity analyze->calculate Quantify

Workflow for Isotopic Purity Determination by Mass Spectrometry.

Label_Stability_Assessment cluster_incubation Incubation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_comparison Data Comparison incubate Incubate deuterated standard in blank biological matrix extract Extract standard from matrix incubate->extract Prepare for analysis lcms Analyze extracted sample extract->lcms Inject into system compare Compare mass spectrum to a fresh standard lcms->compare Generate data assess Assess for H/D exchange compare->assess Evaluate stability

Workflow for Isotopic Label Stability Assessment.

Discussion and Conclusion

Based on the available Certificate of Analysis, this compound demonstrates a high isotopic purity of 98.8%, with a well-defined isotopic distribution. This level of enrichment is generally considered suitable for use as an internal standard in most bioanalytical applications. The detailed isotopic distribution provided for this compound is particularly valuable as it allows for a more accurate correction for the contribution of the internal standard to the analyte signal.

The other compared standards, Itraconazole-d5, Voriconazole-d3, and Posaconazole-d4, also exhibit high isotopic purities as stated by their suppliers. However, detailed isotopic distribution data is not always as readily available, which can be a consideration for highly sensitive assays.

It is important to note that isotopic purity is only one aspect of the performance of a deuterated internal standard. The stability of the deuterium label is equally critical. The d3 label in this compound is on a methyl group, which is generally considered a stable position with a low risk of back-exchange. However, experimental verification of label stability under the specific conditions of an assay is always recommended.

Furthermore, the potential for chromatographic isotope effects, where the deuterated and non-deuterated compounds have slightly different retention times, should be evaluated during method development. While typically minimal, this effect can be more pronounced with a higher degree of deuteration and can impact the accuracy of quantification if not properly addressed.

References

Evaluating Albaconazole-d3 Performance Across Mass Spectrometers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, especially in complex biological matrices, variability can arise from sample preparation, matrix effects, and instrument response.[1] Deuterated internal standards, such as Albaconazole-d3, are considered the gold standard for mitigating these variabilities.[2] By replacing one or more hydrogen atoms with deuterium, the mass of the molecule is increased, allowing the mass spectrometer to differentiate it from the unlabeled analyte (Albaconazole).[2] However, the physicochemical properties remain nearly identical, ensuring that the deuterated standard behaves similarly to the analyte during extraction, chromatography, and ionization.[3] This co-eluting behavior allows for accurate correction of analytical errors, leading to enhanced precision and accuracy in quantification.[4]

Key Performance Parameters for Evaluation

The performance of this compound should be rigorously assessed during method development and validation. The following table summarizes the critical parameters to evaluate. While specific values will depend on the mass spectrometer, matrix, and chromatographic conditions, this table provides a template for recording and comparing performance data.

Performance Parameter Acceptance Criteria Purpose Typical Experiment
Specificity & Selectivity No significant interfering peaks at the retention time of Albaconazole and this compound in blank matrix.To ensure that the method can distinguish the analytes from other components in the sample matrix.Analysis of at least six different batches of blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Analysis of a calibration curve with at least six non-zero concentration levels.
Accuracy & Precision Accuracy: Within ±15% of the nominal concentration (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).To determine the closeness of measured values to the true value and the reproducibility of the measurements.Analysis of quality control (QC) samples at low, medium, and high concentrations in at least three independent runs.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.The lowest concentration of the analyte that can be reliably and accurately measured.Analysis of serially diluted samples to determine the lowest concentration meeting accuracy and precision criteria.
Matrix Effect CV of the response ratio (analyte/internal standard) in different matrix lots should be ≤ 15%.To assess the influence of matrix components on the ionization of the analyte and internal standard.Post-extraction spike of analyte and internal standard into extracts of at least six different matrix lots.
Recovery Consistent and reproducible recovery for both analyte and internal standard.To evaluate the efficiency of the extraction procedure.Comparison of the peak areas of analytes from extracted samples to those of unextracted standards.
Stability Analyte concentration should be within ±15% of the initial concentration under various storage conditions.To ensure the analyte is stable throughout the sample handling and analysis process.Analysis of QC samples after storage at different temperatures (e.g., room temperature, -20°C, -80°C) and for different durations (e.g., short-term, long-term, freeze-thaw cycles).

Experimental Protocol: Quantification of Albaconazole using this compound

This section provides a general experimental protocol for the quantification of Albaconazole in human plasma using this compound as an internal standard with LC-MS/MS. This protocol should be optimized for the specific mass spectrometer and laboratory conditions.

1. Materials and Reagents:

  • Albaconazole reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Albaconazole and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Albaconazole stock solution in 50:50 ACN:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in ACN with 0.1% formic acid.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of blank plasma, calibration standards, quality control (QC) samples, and study samples into a 96-well plate.

  • Add 150 µL of the internal standard working solution (in ACN with 0.1% FA) to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Optimize a gradient elution to achieve good separation and peak shape for Albaconazole and this compound.

  • Flow Rate: Optimize based on column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Albaconazole: Determine the precursor and product ion transitions (e.g., based on literature or infusion experiments).

    • This compound: Determine the precursor and product ion transitions.

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition.

Workflow and Data Analysis

The following diagram illustrates the general workflow for a bioanalytical method using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Spike Extraction Protein Precipitation / Extraction Add_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_Separation Chromatographic Separation Supernatant->LC_Separation Inject MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Albaconazole / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Conclusion

While this guide does not provide direct performance data of this compound on specific mass spectrometers, it offers a robust framework for its evaluation. By systematically assessing the key performance parameters outlined, researchers can validate a reliable and accurate bioanalytical method for the quantification of Albaconazole. The use of a deuterated internal standard like this compound is a critical component in achieving high-quality data in regulated and research environments. The detailed experimental protocol and workflow provide a practical starting point for method development and optimization on any LC-MS/MS platform.

References

Comparative analysis of Albaconazole's effect on various fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in-vitro activity of Albaconazole against a spectrum of fungal pathogens, benchmarked against leading azole antifungals.

This guide provides a detailed comparative analysis of Albaconazole, a novel triazole antifungal agent, and its efficacy against a wide range of fungal strains. The data presented herein has been compiled from various preclinical studies to offer an objective overview of its performance relative to established antifungal drugs such as fluconazole, itraconazole, voriconazole, and posaconazole.

Mechanism of Action: Targeting Fungal Cell Integrity

Like other azole antifungals, Albaconazole targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth and replication.[1]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the site of action for azole antifungals.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol lanosterol_demethylase->ergosterol Multiple Steps azoles Azole Antifungals (e.g., Albaconazole) azoles->lanosterol_demethylase Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Comparative In-Vitro Activity: A Tabular Overview

The following tables summarize the in-vitro activity of Albaconazole and other azole antifungals against various fungal species, as determined by Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Antifungal Activity against Candida Species
Organism (No. of Isolates)Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansAlbaconazole<0.005 - 0.182-≤1.0
Fluconazole0.12 - >640.52
Itraconazole0.015 - >80.060.5
Voriconazole0.007 - 20.0150.06
Posaconazole0.007 - 10.0150.06
Candida glabrataAlbaconazole<0.005 - 0.182-≤1.0
Fluconazole0.25 - >64832
Itraconazole0.03 - >80.52
Voriconazole0.015 - 160.121
Posaconazole0.03 - 80.251
Candida parapsilosisAlbaconazole<0.005 - 0.182-≤1.0
Fluconazole0.12 - 3212
Itraconazole0.015 - 20.060.25
Voriconazole0.007 - 0.50.0150.03
Posaconazole0.015 - 0.50.030.12
Candida kruseiAlbaconazole<0.005 - 0.182-≤1.0
Fluconazole4 - >641664
Itraconazole0.06 - 40.250.5
Voriconazole0.03 - 20.120.5
Posaconazole0.06 - 10.120.25

Note: Data for comparator agents is compiled from multiple sources and represents a general susceptibility profile. Specific MIC values can vary between studies.

Table 2: Antifungal Activity against Aspergillus Species
Organism (No. of Isolates)Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatusAlbaconazole0.27 - 4.5--
Itraconazole0.12 - >160.51
Voriconazole0.12 - 40.250.5
Posaconazole0.03 - 20.120.25
Aspergillus flavusItraconazole0.25 - 20.51
Voriconazole0.25 - 20.51
Posaconazole0.06 - 10.120.25
Aspergillus nigerItraconazole0.25 - >1614
Voriconazole0.5 - 412
Posaconazole0.12 - 20.250.5
Aspergillus terreusItraconazole0.5 - 812
Voriconazole0.25 - 20.51
Posaconazole0.12 - 10.250.5

Note: Albaconazole MIC data for a large number of Aspergillus isolates is limited in publicly available literature. The provided range is from a study on a smaller set of isolates.

Table 3: Antifungal Activity against Cryptococcus Species
Organism (No. of Isolates)Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Cryptococcus gattii (55)Albaconazole0.008 - 0.50.0160.25
Voriconazole0.008 - 0.1250.030.06
Fluconazole0.25 - 32416
Cryptococcus neoformansAlbaconazole≤0.0012 - 1.25--
Fluconazole0.12 - 64416
Itraconazole0.03 - 10.120.25
Voriconazole0.03 - 10.060.12
Posaconazole0.03 - 0.50.060.12

Note: Albaconazole data for C. gattii is from a specific study, while comparator data represents a broader consensus.

Table 4: Antifungal Activity against Dermatophytes
Organism (No. of Isolates)Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrumItraconazole0.03 - 20.1250.5
Voriconazole0.015 - 10.060.25
Fluconazole0.25 - 64832
Trichophyton mentagrophytesItraconazole0.03 - 20.251
Voriconazole0.03 - 10.1250.5
Fluconazole0.5 - >641664

Experimental Protocols

The in-vitro susceptibility data presented in this guide are predominantly based on standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing of Yeasts (CLSI M27)

This method is employed for determining the MICs of antifungal agents against Candida species and Cryptococcus neoformans.

  • Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in RPMI 1640 medium.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% reduction) of growth compared to the growth control well.

Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38)

This method is utilized for determining the MICs of antifungal agents against filamentous fungi, including Aspergillus species and dermatophytes.

  • Inoculum Preparation: Fungal isolates are grown on potato dextrose agar until adequate sporulation is observed. Conidia are harvested and a suspension is prepared in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific conidial density.

  • Antifungal Agent Preparation: Similar to the yeast protocol, stock solutions are prepared and serially diluted in RPMI 1640 medium in microtiter plates.

  • Inoculation and Incubation: The standardized conidial suspension is added to the wells of the microtiter plate. The plates are incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC endpoint is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth. For some fungus-drug combinations, a minimum effective concentration (MEC), the lowest concentration leading to the growth of small, rounded, compact hyphae, is determined.

The following diagram illustrates the general experimental workflow for antifungal susceptibility testing.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis isolate_culture Isolate Culture (Agar Plate) inoculum_prep Inoculum Preparation (McFarland Standard) isolate_culture->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation antifungal_dilution Serial Dilution of Antifungal Agents antifungal_dilution->inoculation incubation Incubation (35°C, 24-96h) inoculation->incubation mic_reading MIC Reading (Visual or Spectrophotometric) incubation->mic_reading data_analysis Data Analysis (MIC50, MIC90) mic_reading->data_analysis

Caption: A generalized workflow for in-vitro antifungal susceptibility testing.

Conclusion

Albaconazole demonstrates potent and broad-spectrum in-vitro activity against a wide range of clinically important fungal pathogens.[1][3] Its efficacy against various Candida and Cryptococcus species is comparable or superior to that of other commonly used azole antifungals. While more extensive comparative data against filamentous fungi, particularly dermatophytes and a wider array of Aspergillus species, is warranted, the existing evidence suggests that Albaconazole is a promising new agent in the antifungal armamentarium. The data and protocols presented in this guide are intended to serve as a valuable resource for the research and drug development community in the ongoing effort to combat invasive fungal infections.

References

Safety Operating Guide

Safe Disposal of Albaconazole-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Albaconazole-d3 must adhere to rigorous disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this research-grade compound.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. Waste disposal regulations can vary significantly based on location. Always handle this compound in accordance with good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment (PPE) such as gloves and eye protection.[1]

Step-by-Step Disposal Procedure

The disposal of this compound, as with many research chemicals, is governed by local, state, and federal regulations. The following steps provide a general framework for safe disposal:

  • Consult Safety Data Sheet (SDS) and Local Regulations : The primary step is to review the manufacturer's SDS for specific disposal recommendations. The SDS for this compound and similar compounds consistently advises that waste be disposed of in accordance with local and national environmental legislation.[1]

  • Segregation and Labeling : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep the compound in its original container if possible. If transferring to a waste container, ensure it is clearly labeled with the chemical name and any associated hazards.

  • Disposal of Unused Product and Residues : Unused or waste this compound should be managed as chemical waste. This typically involves collection by a licensed hazardous waste disposal company. Avoid disposing of this chemical down the drain or in the regular trash unless specifically cleared by your EHS department.

  • Contaminated Labware and PPE : Any materials, such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be considered contaminated.

    • Sharps : Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.

    • Solid Waste : Non-sharp contaminated items should be collected in a clearly labeled waste bag or container.

  • Decontamination of Work Surfaces : Clean and decontaminate all work surfaces after handling this compound. The cleaning materials used may also need to be disposed of as hazardous waste.

  • Disposal of Empty Containers : Do not reuse empty containers that previously held this compound. They should be triple-rinsed (if appropriate for the container type and subsequent disposal method) with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

Quantitative Data Summary

Currently, publicly available safety data sheets and disposal guidelines do not provide specific quantitative data regarding disposal concentrations or limits for this compound. Disposal procedures are dictated by regulatory classification rather than concentration thresholds.

ParameterGuideline
Disposal Method In accordance with local, state, and federal regulations.
Container Disposal Do not reuse empty containers.
Waste Segregation Do not mix with other waste.

Experimental Protocol for Spill Cleanup

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Secure the Area : If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the contaminated zone.

  • Wear Appropriate PPE : At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if dust is generated, respiratory protection may be necessary.

  • Contain the Spill : For solid this compound, carefully sweep or scoop the material to avoid generating dust.

  • Collect the Spilled Material : Place the collected material into a sealed, labeled container for disposal as hazardous waste.

  • Clean the Area : Decontaminate the spill area with an appropriate solvent or cleaning agent, collecting all cleaning materials for hazardous waste disposal.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated consult_sds Consult SDS and Institutional EHS Guidelines start->consult_sds is_hazardous Is waste classified as hazardous? consult_sds->is_hazardous hazardous_waste Segregate and collect in a labeled hazardous waste container is_hazardous->hazardous_waste Yes non_hazardous_waste Follow institutional guidelines for non-hazardous chemical waste is_hazardous->non_hazardous_waste No disposal_pickup Arrange for pickup by certified waste disposal vendor hazardous_waste->disposal_pickup non_hazardous_waste->disposal_pickup end End: Disposal Complete disposal_pickup->end

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Albaconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Albaconazole-d3. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Operational Plan: Handling this compound

Researchers should handle this compound in a designated laboratory area. While a Safety Data Sheet for a related compound, 6-Hydroxy this compound, does not classify it as hazardous, prudent laboratory practices are essential[1].

1. Engineering Controls:

  • Work in a well-ventilated area.

  • The use of a chemical fume hood is recommended to minimize inhalation exposure.

  • An eyewash station and safety shower should be readily accessible[2].

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or goggles to prevent eye contact[1][2].

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is recommended to change gloves every 30 minutes or immediately if they are torn, punctured, or contaminated[3]. For tasks with a higher risk of exposure, consider double gloving.

  • Body Protection: A standard laboratory coat should be worn. For procedures with a risk of splashing, a disposable gown made of a low-permeability fabric is recommended.

  • Respiratory Protection: Not typically required if working in a well-ventilated area or fume hood. If dusts are generated, respiratory protection may be necessary.

3. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water before breaks and after handling the compound.

  • For maximum recovery of the product, which is often supplied in small quantities, centrifuge the original vial before removing the cap.

4. First Aid Measures:

  • Inhalation: Move the individual to fresh air.

  • Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, making sure to lift the lower and upper eyelids. Consult a physician.

  • Skin Contact: Wash the affected skin area with soap and water.

  • Ingestion: Rinse the mouth with water.

Disposal Plan

All waste materials should be handled as chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Unused Product and Contaminated Materials: Collect any waste from residues or unused products and place it in a properly labeled, sealed container for disposal.

  • Contaminated PPE: Dispose of used gloves, gowns, and any other contaminated personal protective equipment as chemical waste.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC20H13D3ClF2N5O2
Molecular Weight434.84 g/mol
Storage Temperature-20°C
AppearanceSolid
SolubilityDMSO, Methanol

Experimental Workflow and Safety Protocol

The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Nitrile Gloves prep->ppe handling Handling this compound - Work in a fume hood - Avoid generating dust - Centrifuge vial before opening ppe->handling experiment Experimental Procedure handling->experiment decontamination Decontamination - Clean work surfaces - Wash hands thoroughly experiment->decontamination waste_disposal Waste Disposal - Segregate contaminated waste - Dispose according to local regulations decontamination->waste_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.